An In-depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the 7-Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the 7-Methylpyrazolo[1,5-a]pyridine core. While specific data for the parent compound is limited in publicly accessible literature, this guide synthesizes information on its closely related and more extensively studied derivatives, particularly the carboxylic acid and ethyl ester forms. The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged structure.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry.[1] These structures are recognized for their diverse pharmacological profiles, which include anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. The 7-methyl substituted variant is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Chemical Structure and Physicochemical Properties
The core structure of 7-Methylpyrazolo[1,5-a]pyridine consists of a pyrazole ring fused to a pyridine ring, with a methyl group substituted at the 7th position. The precise physicochemical properties of the parent compound are not widely reported. However, data for its derivatives, such as the carboxylic acid and ethyl ester, are available and provide insight into the general characteristics of this chemical class.
Table 1: Physicochemical Properties of 7-Methylpyrazolo[1,5-a]pyridine Derivatives
Caption: Chemical structure of 7-Methylpyrazolo[1,5-a]pyridine.
Synthesis of 7-Methylpyrazolo[1,5-a]pyridine Derivatives
Experimental Protocol: General Synthesis of a 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Derivative
This protocol describes a general method for synthesizing a derivative, which can be conceptually applied to the synthesis of other analogs.[5]
Step 1: Formation of the Pyrazole Ring
Aryl-substituted acetonitriles are treated with ethyl formate in the presence of a base like sodium methoxide to yield α-formylarylacetonitriles. These intermediates are then reacted with hydrazine in acetic acid to form the key 4-aryl-2H-pyrazol-3-ylamines.[5]
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Ring
The 4-aryl-2H-pyrazol-3-ylamine is then reacted with ethyl 2-ethoxymethylene-3-oxobutyrate in ethanol.[5] The reaction mixture is heated to reflux for several hours. Upon cooling, the desired ethyl 3-aryl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate precipitates and can be collected by filtration.[5]
Step 3: Hydrolysis to the Carboxylic Acid (Optional)
The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.[5]
Caption: General workflow for the synthesis of 7-methylpyrazolo[1,5-a]pyrimidine derivatives.
Spectroscopic Characterization
Applications in Medicinal Chemistry and Drug Development
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[8] Derivatives of this class have shown a broad range of biological activities, making them attractive candidates for drug discovery programs.
Kinase Inhibition
A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[8] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and disrupting cellular signaling pathways that are often dysregulated in cancer cells.[8]
Other Therapeutic Areas
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been investigated for their potential as:
Potassium Channel Activators: Certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as novel activators of KCNQ2/3 potassium channels, which could be a strategy for treating diseases related to neuronal excitability like epilepsy.[9]
Antimicrobial and Antioxidant Agents: Some novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated good antioxidant and antibacterial activities.[10]
7-Methylpyrazolo[1,5-a]pyridine: A Comprehensive Technical Guide on Physicochemical Properties, Safety Protocols, and Synthetic Applications
Executive Summary The 7-Methylpyrazolo[1,5-a]pyridine scaffold and its functionalized derivatives (such as carboxylates and esters) represent a critical class of bicyclic heterocycles in modern medicinal and agricultural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-Methylpyrazolo[1,5-a]pyridine scaffold and its functionalized derivatives (such as carboxylates and esters) represent a critical class of bicyclic heterocycles in modern medicinal and agricultural chemistry. Characterized by their unique electron distribution and structural rigidity, these compounds serve as highly versatile building blocks. They are particularly valuable in fragment-based drug discovery, acting as key intermediates in the synthesis of therapeutics targeting neurological disorders and viral replication pathways (e.g., HIV-1 Reverse Transcriptase)[1],[2]. This whitepaper provides an authoritative, in-depth analysis of the core scaffold, detailing its physicochemical identifiers, rigorous safety protocols, and field-proven synthetic methodologies.
Chemical Identification & Structural Data
To ensure precise procurement and regulatory compliance, the quantitative data for the core 7-methylpyrazolo[1,5-a]pyridine scaffold and its most widely utilized commercially available derivatives are summarized below.
Table 1: Physicochemical Properties and Identifiers
Data synthesized from authoritative chemical substance databases and supplier specifications[3],[4],,[5].
Safety Data Sheet (SDS) & Hazard Mitigation
Handling pyrazolo[1,5-a]pyridine derivatives requires strict adherence to Globally Harmonized System (GHS) protocols due to their biological activity and potential toxicity profile.
GHS Hazard Classifications
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)[3].
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation, drowsiness, or dizziness (H336)[3].
Handling Protocol (Self-Validating System)
Engineering Controls: All manipulations must be performed within a certified chemical fume hood. Causality: The material is known to emit toxic fumes under fire or thermal decomposition conditions, making ambient laboratory handling an inhalation risk[5].
Personal Protective Equipment (PPE): Deploy impervious gloves (e.g., nitrile, minimum 0.11 mm thickness), protective safety goggles, and a laboratory coat[5].
Emergency Response:
Ocular Exposure: Flush eyes with clean, running water for a minimum of 15 minutes while forcibly keeping the eyelids open[5].
Inhalation: Move the subject to fresh air immediately. If breathing is difficult, administer oxygen[5].
Safety and hazard mitigation workflow for handling 7-Methylpyrazolo[1,5-a]pyridine.
Synthetic Methodology & Mechanistic Causality
The synthesis of the pyrazolo[1,5-a]pyridine core relies heavily on the N-amination of substituted pyridines, followed by a 1,3-dipolar cycloaddition. The following protocol outlines the synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1).
Step-by-Step Protocol
Phase 1: N-Amination of 3-Methylpyridine
Preparation: Dissolve 3-methylpyridine (1.0 eq) in a 1:1 solvent mixture of Tetrahydrofuran (THF) and deionized water[2].
Reagent Addition: Cool the mixture to 0°C and slowly add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.2 eq)[2].
Mechanistic Causality: DNPH is selected over traditional aminating agents because it is significantly more stable and safer to handle[2]. The inclusion of water as a co-solvent is not arbitrary; water actively stabilizes the highly polar transition state of the reaction, dramatically increasing the reaction speed and the yield of the N-aminopyridinium intermediate[2].
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Do not proceed until the complete disappearance of 3-methylpyridine is confirmed. Premature progression will result in unreacted starting material interfering with the cycloaddition step.
Phase 2: 1,3-Dipolar Cycloaddition
Reagent Addition: To the validated intermediate mixture, add ethyl propiolate (1.5 eq) and a mild base such as potassium carbonate (2.0 eq)[2].
Mechanistic Causality: The base serves to deprotonate the N-aminopyridinium salt, generating an N-ylide in situ. This highly reactive ylide subsequently undergoes a regioselective 1,3-dipolar cycloaddition with the electron-deficient alkyne (ethyl propiolate) to forge the bicyclic core[2].
Purification & Validation: Extract the product using ethyl acetate, wash with brine, and purify via silica gel column chromatography[2]. Validate the final structure via
1
H NMR spectroscopy; successful ring closure is definitively confirmed by the presence of a distinct singlet at approximately
δ
8.44 ppm, corresponding to the pyrazole proton at the 2-position[2].
Synthesis of 7-Methylpyrazolo[1,5-a]pyridine via N-amination and cycloaddition.
Pharmacological Applications
The 7-methylpyrazolo[1,5-a]pyridine scaffold is prized in medicinal chemistry for its ability to act as a bioisostere for indoles and other bicyclic systems, offering improved metabolic stability and novel binding modalities.
Antiviral Therapeutics (HIV-1 RT Inhibition): Utilizing a fragment-based approach, researchers have identified pyrazolo[1,5-a]pyridine analogues as potent inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme[2]. Specific substitutions around the pyrazolopyridine ring—particularly at the 4-position—coupled with modifications to the ester moiety, significantly enhance the binding affinity to the enzyme, effectively inhibiting its DNA-dependent DNA polymerase (DDDP) activity[2].
Neurological and Agricultural Targets: The ethyl ester derivative is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting complex neurological disorders, where the scaffold enhances target specificity and drug efficacy[1]. Furthermore, its robust chemical properties translate well into agricultural chemistry, aiding in the development of next-generation crop protection agents[1].
References
[3] Title: 7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid — Chemical Substance Information
Source: NextSDS
URL: [Link]
[4] Title: 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information
Source: NextSDS
URL:[Link]
[2] Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach
Source: PubMed Central (PMC) / National Institutes of Health (NIH)
URL:[Link]
Engineering the Pyrazolo[1,5-a]pyridine Scaffold: Electronic Tuning, Steric Control, and Advanced Synthetic Workflows
Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of highly selective kinase inhibitors. As a 5:6 aza-fused N-heter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of highly selective kinase inhibitors. As a 5:6 aza-fused N-heteroaromatic compound (NHAC), it presents a unique push-pull electronic system that offers exceptional metabolic stability and tunable pharmacokinetics. For drug development professionals and synthetic chemists, mastering the electronic and steric properties of this core is non-negotiable when optimizing target affinity and off-target selectivity. This whitepaper provides an in-depth analysis of the scaffold's physicochemical properties, field-proven synthetic methodologies, and its application in PI3K
γ/δ
inhibition.
Structural and Electronic Paradigms
The fundamental reactivity and binding affinity of pyrazolo[1,5-a]pyridine derivatives stem from their inherent dipolar nature. The fusion of a
π
-excessive pyrazole ring with a
π
-deficient pyridine ring creates a highly stable, yet chemically tunable, electronic environment1[1].
Electronic Distribution: The bridgehead nitrogen (N-4) acts as an internal electron donor, funneling electron density into the pyrazole ring. This renders the C-3 position highly nucleophilic, making it the thermodynamic sink for electrophilic aromatic substitutions. Conversely, the pyridine-like nitrogen retains a localized lone pair in the
sp2
orbital, serving as a potent hydrogen-bond acceptor.
Steric Control: While the core scaffold is planar, functionalization at the C-7 position introduces severe steric clashes with adjacent binding pockets. By strategically placing bulky groups at C-7, medicinal chemists can force the molecule into specific dihedral conformations. This steric tuning effectively locks out off-target kinases (like PI3K
α
) while maintaining low-nanomolar potency against primary targets[2].
Structure-Activity Relationship (SAR) Data
To translate these physicochemical properties into drug design, we must analyze the quantitative impact of specific substitutions. The table below summarizes the electronic and steric consequences of functionalizing the pyrazolo[1,5-a]pyridine core, specifically in the context of2[2].
Substitution Position
Functional Group Modification
Electronic / Steric Consequence
Target Interaction (PI3K
γ/δ
)
Impact on Potency (IC
50
)
Core Scaffold
Unsubstituted
Dipolar
π
-system
H-bond with Val882 (hinge region)
Baseline
Region I (C-3)
Hydrogen (-H)
Minimal steric bulk
Fits tight hydrophobic pocket
High potency maintained
Region I (C-3)
Bulky Alkyl/Aryl
High steric clash
Prevents deep hinge binding
Complete loss of activity
Region II (C-7)
Phenoxyethyl urea
Flexible, H-bond donor/acceptor
Interacts with non-conserved residues
>100-fold selectivity over PI3K
α
Pyridyl (C-4/C-5)
Alkoxy (-OR)
Electron-donating (EDG)
H-bond with Lys833 (PI3K
γ
)
4.0 nM (PI3K
γ
), 9.1 nM (PI3K
δ
)
Self-Validating Synthetic Workflows
As a Senior Application Scientist, I prioritize protocols where physical and chemical feedback loops validate the mechanism in real-time. The following workflows demonstrate how to leverage the scaffold's electronic properties for efficient synthesis.
This protocol addresses the historical challenge of regioselectivity when using C3-substituted N-aminopyridines[3].
Step 1: Ylide Activation. Dissolve the N-aminopyridinium salt (1.0 equiv) in anhydrous DMF.
Mechanistic Causality: The highly polar aprotic solvent stabilizes the zwitterionic N-iminopyridinium ylide intermediate, preventing premature dimerization or degradation.
Step 2: Oxidative Cycloaddition. Add the
α,β
-unsaturated compound (1.5 equiv) and TEMPO (2.0 equiv). Heat to 80°C for 4-6 hours.
Mechanistic Causality:3[3]. It functions as a Lewis acid to activate the alkene, dictating strict regiocontrol, and subsequently acts as a stoichiometric oxidant to drive the aromatization of the transient dihydropyrazolo intermediate into the fully conjugated aromatic system.
Validation Checkpoint: The reaction is self-validating; the mixture transitions from a pale suspension to a deep, homogenous solution. TLC monitoring (Hexane/EtOAc) will reveal a highly UV-active spot under 254 nm, confirming the formation of the extended
π
-conjugation of the product.
A green, scalable approach for generating polysubstituted derivatives[4].
Step 1: Reagent Assembly. Combine 1-amino-2-iminopyridine (10 mmol) and dialkyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL).
Mechanistic Causality: Acetonitrile's dielectric constant perfectly solvates the dipolar transition state without the need for transition metal catalysts.
Step 2: Acoustic Cavitation. Subject the mixture to ultrasonic irradiation at 85°C for 20 minutes.
Mechanistic Causality:4[4] via acoustic cavitation. The extreme localized temperature and pressure provide the massive activation energy required to overcome steric hindrance, forcing the concerted [3+2] cycloaddition to completion rapidly.
Validation Checkpoint: As the solution cools to room temperature, the highly crystalline pyrazolo[1,5-a]pyridine product spontaneously precipitates. Simple filtration and ethanol washing yield the pure compound, structurally validating the successful annulation without complex chromatography.
Pharmacological Applications: Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is heavily utilized in oncology and immunology. In the context of PI3K
γ/δ
dual inhibitors, the electronic distribution allows the pyridine-like nitrogen to form a critical hydrogen bond with the backbone of Val882 in the hinge region of PI3K
γ
(or Val828 in PI3K
δ
)[2]. Furthermore, alkoxy substitutions on the pyridyl moiety act as electron-donating groups (EDGs) that enhance the electron density of the core while forming secondary water-mediated hydrogen bonds with conserved residues like Lys833[2].
PI3K signaling pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold is far more than a simple structural spacer; it is a dynamic, electronically tunable core that dictates both the synthetic feasibility and the pharmacological destiny of a drug candidate. By deeply understanding the push-pull dipolar nature of the ring system and the steric boundaries of its substitution points, researchers can design highly selective, potent therapeutics with robust, scalable manufacturing protocols.
References
Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds
Source: Organic Letters - ACS Publications
URL
Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted[3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines
Source: PMC - NIH
URL
Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics
Source: MDPI
URL
The Compass and the Clock: A Technical Guide to the Pharmacokinetics of 7-Methylpyrazolo[1,5-a]pyridine Analogs in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Promise of a Privileged Scaffold The 7-methylpyrazolo[1,5-a]pyridine core represents a "privileged scaffold" in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Promise of a Privileged Scaffold
The 7-methylpyrazolo[1,5-a]pyridine core represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the design of novel therapeutics, particularly as potent and selective kinase inhibitors.[1][2][3] However, the journey from a potent compound in a test tube to an effective drug in a patient is a perilous one, navigable only with a deep understanding of its pharmacokinetics—the body's intricate dance with the drug molecule. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of 7-methylpyrazolo[1,5-a]pyridine analogs, offering field-proven insights and detailed methodologies to steer your drug discovery program toward success.
I. The ADME Profile: A Four-Dimensional Puzzle
The in vivo fate of a 7-methylpyrazolo[1,5-a]pyridine analog is a complex interplay of its physicochemical properties and the body's physiological processes. A thorough understanding of ADME is not merely a regulatory checkbox but a critical tool for optimizing efficacy and safety.
Absorption: The Gateway to Systemic Exposure
For oral administration, the first hurdle is absorption from the gastrointestinal tract. The oral bioavailability of pyrazolo[1,5-a]pyridine derivatives can be highly variable, underscoring the importance of early assessment. For instance, in a study of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antituberculosis agents, compound 6j demonstrated an oral bioavailability of 41% in mice.[4] In another series of pyrazolo[1,5-a]pyridine derivatives developed as PI3Kγ/δ inhibitors, compound 20e showed a favorable oral bioavailability of 43.6% in mice.[5]
Key factors influencing the absorption of these analogs include:
Aqueous Solubility: Poor solubility can be a significant impediment to absorption. Early formulation strategies and structural modifications to enhance solubility are often critical.
Intestinal Permeability: The ability to cross the intestinal epithelium is paramount. In vitro models such as Caco-2 permeability assays are invaluable for predicting in vivo absorption.
Efflux Transporters: These analogs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing absorption.
Distribution: Reaching the Target, Avoiding the Pitfalls
Once absorbed, a drug's distribution pattern dictates its concentration at the site of action versus off-target tissues, influencing both efficacy and toxicity. High plasma protein binding is a common characteristic of heterocyclic compounds, which can limit the free fraction of the drug available to exert its pharmacological effect.[6]
The volume of distribution (Vd) provides insight into the extent of tissue penetration. For example, a preclinical study on a pyrazolo[3,4-b]pyridine derivative, a related scaffold, showed a volume of distribution ranging from 2.1 to 9.0 L/kg across different species, indicating significant tissue distribution.[7]
Metabolism: The Body's Chemical Workshop
Metabolism, primarily in the liver, is the body's mechanism for detoxifying and eliminating foreign compounds. For 7-methylpyrazolo[1,5-a]pyridine analogs, this is a critical stage that can lead to the formation of active or inactive metabolites, or in some cases, reactive species.
The cytochrome P450 (CYP) family of enzymes is the primary driver of phase I metabolism for a vast number of drugs.[8][9] The pyridine and pyrazole rings within the scaffold are susceptible to oxidative metabolism. The 7-methyl group, in particular, can be a "metabolic hot spot," prone to hydroxylation. One study on related dihydropyrazolo[1,5-a]pyrazin-4-ones suggested that a methyl group on the pyridine ring could be a site of metabolic vulnerability.[7]
Common metabolic pathways for this class of compounds include:
Oxidation: Hydroxylation of the aromatic rings or the methyl group.
N-dealkylation: If substituted with alkylamines.
Glucuronidation (Phase II): Conjugation of hydroxylated metabolites to facilitate excretion.
Excretion: The Final Exit
The body eliminates drugs and their metabolites primarily through the kidneys (urine) and the liver (bile/feces). The route and rate of excretion are influenced by factors such as molecular weight, polarity, and the extent of metabolism. For a radiolabeled pyrazolo[4,3-c]pyridine analog, studies in rats showed that feces was the major route of excretion.[10]
II. Charting the Course: Essential Experimental Protocols
A robust and self-validating experimental workflow is the bedrock of any successful pharmacokinetic assessment. The following protocols provide a framework for characterizing 7-methylpyrazolo[1,5-a]pyridine analogs.
In Vitro ADME Assays: The Early Warning System
These high-to-medium throughput assays are crucial for early-stage drug discovery, allowing for the rapid screening and prioritization of compounds with favorable pharmacokinetic properties.
1. Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance of a compound by hepatic enzymes.
Methodology:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Incubate the test compound (final concentration, e.g., 1 µM) with pooled liver microsomes (from human, rat, or mouse; e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
Initiate the metabolic reaction by adding a NADPH-regenerating system.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality: Liver microsomes contain a high concentration of CYP450 enzymes, providing a reliable in vitro system to predict in vivo hepatic clearance. A high clearance in this assay often correlates with poor oral bioavailability in vivo.
2. Plasma Protein Binding Determination by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the drug that is bound to plasma proteins.
Methodology:
Add the test compound to plasma (human, rat, etc.).
Pipette the plasma-drug mixture into the sample chamber of a RED device.
Add buffer to the buffer chamber.
Incubate the sealed plate at 37°C with shaking for a specified time (e.g., 4 hours) to reach equilibrium.
After incubation, collect samples from both the plasma and buffer chambers.
Analyze the concentration of the compound in both samples by LC-MS/MS.
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer to the concentration in the plasma.
Causality: Only the unbound drug is free to interact with its target and be metabolized or excreted. High plasma protein binding can significantly impact the drug's disposition and efficacy.[6]
3. CYP450 Inhibition Assay
Objective: To assess the potential of the compound to inhibit major CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
Methodology:
Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound.
Initiate the reaction with NADPH.
After a set incubation time, quench the reaction.
Measure the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
Causality: Inhibition of CYP450 enzymes can lead to drug-drug interactions, where the co-administration of the test compound increases the plasma levels of other drugs metabolized by the same enzyme, potentially leading to toxicity.
Workflow for In Vitro ADME Profiling
Caption: A streamlined workflow for early in vitro ADME assessment.
In Vivo Pharmacokinetic Studies: The Ground Truth
Following promising in vitro data, in vivo studies in animal models (typically rodents) are essential to understand the complete pharmacokinetic profile.
1. Single-Dose Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.
Methodology:
Fast a group of rats overnight.
Administer the compound intravenously (e.g., 1-2 mg/kg) to one cohort and orally (e.g., 5-10 mg/kg) to another.
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or other appropriate site into tubes containing an anticoagulant.
Process the blood to obtain plasma.
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
Plot the plasma concentration-time curve.
Calculate pharmacokinetic parameters using non-compartmental analysis (e.g., Cmax, Tmax, AUC, t½, CL, Vd, and oral bioavailability F%).
Causality: This study provides a comprehensive picture of the drug's behavior in a living system, integrating the effects of absorption, distribution, metabolism, and excretion. The comparison of IV and PO data is crucial for determining absolute oral bioavailability.
Data Flow in an In Vivo PK Study
Caption: The journey from animal dosing to pharmacokinetic parameters.
III. Data Synthesis and Interpretation: A Case Study Approach
Let's consider the pharmacokinetic data from the development of pyrazolo[1,5-a]pyridine analogs as PI3Kγ/δ inhibitors.[5]
Compound
Route
Dose (mg/kg)
Cmax (ng/mL)
AUC(0-t) (h*ng/mL)
F (%)
14c
PO
10
-
-
-
17e
PO
10
4907
28917
-
20e
PO
10
2883
7882
43.6
Table 1: Pharmacokinetic parameters of selected pyrazolo[1,5-a]pyridine analogs in mice after oral administration.[5]
Interpretation and Causality:
Compounds 17e and 20e demonstrate superior plasma exposure (AUC) and maximum concentration (Cmax) compared to what can be inferred for 14c . This suggests that the structural modifications leading to 17e and 20e likely improved their absorption and/or reduced their first-pass metabolism.
Compound 20e exhibits a respectable oral bioavailability of 43.6%, indicating that a significant portion of the administered dose reaches systemic circulation.[5] This level of bioavailability is often considered viable for further development.
The difference in Cmax and AUC between 17e and 20e highlights how subtle structural changes can significantly impact the pharmacokinetic profile. This underscores the importance of iterative design, synthesis, and testing in lead optimization.
IV. Future Directions and Concluding Remarks
The 7-methylpyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The success of future drug discovery efforts will hinge on a proactive and integrated approach to understanding and optimizing the pharmacokinetic properties of these analogs. Early and comprehensive ADME profiling, coupled with a deep understanding of the underlying metabolic pathways, will be paramount in navigating the complex path from a promising lead compound to a life-changing medicine. The principles and protocols outlined in this guide provide a robust framework for this critical endeavor.
References
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. Available at: [Link]
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. Available at: [Link]
Metabolism, pharmacokinetics, tissue distribution, and excretion of [14C]CP-424391 in rats. Available at: [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at: [Link]
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. Available at: [Link]
Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors - ResearchGate. Available at: [Link]
Assessment of Drug Plasma Protein Binding in Drug Discovery. Available at: [Link]
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. Available at: [Link]
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available at: [Link]
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. Available at: [Link]
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - ResearchGate. Available at: [Link]
The Role of CYP 450 Isozymes in Drug-Drug Interaction. - Journal of Umm Al-Qura University for Medical Sciences. Available at: [Link]
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available at: [Link]
The 7-Methylpyrazolo[1,5-a]pyridine Scaffold: Mechanisms of Action, Allosteric Modulation, and Kinase Inhibition in Modern Therapeutics
Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, the addition of a methyl group at the C7 position transforms this sc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyridine bicyclic system represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, the addition of a methyl group at the C7 position transforms this scaffold into a precision tool for drug development. The C7-methyl substitution provides critical steric hindrance that dictates the molecule's conformation within biological binding pockets, preventing off-target arylation and enforcing highly specific binding vectors[1].
This technical guide dissects the dual pharmacological utility of 7-methylpyrazolo[1,5-a]pyridine-based compounds. As a Senior Application Scientist, I have structured this analysis to explore its two most rigorously validated mechanisms of action: ATP-competitive kinase inhibition (specifically within the RhoA/ROCK pathway for cardiovascular indications)[2] and allosteric modulation of viral enzymes (such as targeting the NNRTI Adjacent site of HIV-1 Reverse Transcriptase)[3].
Structural Biology & Physicochemical Profiling
The unique efficacy of 7-methylpyrazolo[1,5-a]pyridine-6-carboxylic acid[4] and its ester derivatives stems from its finely tuned electronic and steric profile. The nitrogen at position 1 acts as a potent hydrogen bond acceptor, while the planar, extended aromatic system facilitates extensive
π−π
stacking with hydrophobic residues in target proteins.
Crucially, the methyl group at C7 sterically hinders adjacent positions. In synthetic workflows, this steric bulk prevents unwanted reactions at C7, directing substitutions (such as bromination or fluorination) to the C6 or C4 positions[1]. In a biological context, this steric footprint restricts the rotational degrees of freedom of the compound, effectively "locking" the pharmacophore into a bioactive conformation that enhances binding affinity and selectivity[1].
Primary Mechanism I: Kinase Inhibition (The RhoA/ROCK Pathway)
Causality and Mechanism
Overactivation of the Rho-associated protein kinase (ROCK) pathway is a primary driver of abnormal smooth muscle contraction, leading to severe cardiovascular pathologies such as hypertension, coronary stenosis, and stroke[2]. 7-Methylpyrazolo[1,5-a]pyridine derivatives act as potent, ATP-competitive inhibitors of ROCK1 and ROCK2. By anchoring into the highly conserved hinge region of the kinase domain, these compounds block ATP binding. This prevents the downstream phosphorylation of the myosin-binding subunit of myosin light chain phosphatase (MLCP), thereby maintaining MLCP in an active state and promoting smooth muscle relaxation[2]. Historical in vivo models have long validated the profound hypotensive and coronary vasodilating effects of this specific chemical class[5].
Fig 1: RhoA/ROCK signaling pathway and ATP-competitive inhibition by pyrazolo[1,5-a]pyridines.
To validate ROCK inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Causality: The inclusion of EGTA chelates trace calcium ions, preventing the spontaneous activation of calcium-dependent off-target kinases in the lysate. This ensures the resulting readout is exclusively ROCK-dependent.
Step 2: Compound Serial Dilution. Dilute 7-methylpyrazolo[1,5-a]pyridine derivatives in 100% DMSO, then transfer to the aqueous buffer ensuring a final DMSO concentration of <1%.
Causality: Maintaining ultra-low DMSO concentrations prevents solvent-induced denaturation of the ROCK kinase domain, which would otherwise yield false-positive inhibition data.
Step 3: Kinase Reaction. Combine the recombinant ROCK1/2 enzyme, a ULight-labeled peptide substrate, and the test compound. Initiate the reaction with ultra-pure ATP and incubate for 60 minutes at room temperature.
Step 4: Quenching & Detection. Add EDTA and a Europium-labeled anti-phospho antibody.
Causality: EDTA rapidly chelates Mg2+, instantly halting ATP hydrolysis to ensure a precise kinetic snapshot. We utilize TR-FRET because it separates the emission signal from the excitation pulse temporally. This completely gates out the inherent auto-fluorescence commonly exhibited by conjugated bicyclic heteroaromatics, establishing a self-validating, artifact-free detection system.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are critical for HIV-1 treatment, but rapid viral mutation (e.g., the K103N and Y181C variants) necessitates the discovery of novel binding pockets[3]. Recent Fragment-Based Drug Discovery (FBDD) campaigns have identified 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives as potent allosteric modulators[6].
Instead of binding to the traditional NNRTI binding pocket (NNIBP), these compounds bind to a newly discovered "NNRTI Adjacent site"[3]. By forming critical hydrogen bonds with the backbone carbonyl oxygen of Ile180 and hydrophobic interactions with Pro140, the compound locks the Reverse Transcriptase (RT) enzyme into a non-active conformational state[6]. Structure-activity relationship (SAR) studies reveal that substitutions at the C4 position of the pyrazolo[1,5-a]pyridine core are absolutely critical for maximizing this allosteric inhibition[3].
Fig 2: Fragment-based drug discovery workflow targeting the HIV-1 RT NNRTI Adjacent site.
Experimental Protocol: DNA-Dependent DNA Polymerase (DDDP) Assay
To evaluate the allosteric locking mechanism, we utilize a highly sensitive DDDP activity assay[3].
Step 1: Complex Formation. Incubate recombinant HIV-1 RT (Wild-Type or K103N/Y181C mutants) with the 7-methylpyrazolo[1,5-a]pyridine fragment for 15 minutes prior to substrate addition.
Causality: Pre-incubation is critical for allosteric inhibitors. It provides the necessary thermodynamic window for the compound to induce the conformational shift (locking the enzyme) before it is forced to compete with the rapid kinetics of substrate processing[6].
Step 3: Elongation. Incubate the reaction mixture at 37°C for 45 minutes to allow for polymerase extension.
Step 4: Fluorometric Quantification. Terminate the reaction and add PicoGreen intercalating reagent.
Causality: PicoGreen selectively intercalates only into newly synthesized double-stranded DNA (dsDNA). This fluorometric approach creates a self-validating system: the fluorescent signal is directly and exclusively proportional to polymerase activity, entirely eliminating the background noise of unreacted single-stranded templates without relying on hazardous radioactive isotopes.
Quantitative Data Summary
The following table synthesizes the binding affinities and inhibitory concentrations of key 7-methylpyrazolo[1,5-a]pyridine derivatives across their primary validated targets.
The 7-methylpyrazolo[1,5-a]pyridine scaffold is far more than a simple structural intermediate; it is a highly tunable pharmacophore capable of addressing diverse therapeutic needs. Whether acting as an ATP-competitive inhibitor to mitigate cardiovascular remodeling via the ROCK pathway[2], or serving as a highly efficient fragment for allosteric modulation of drug-resistant viral enzymes[3], the unique steric and electronic properties imparted by the C7-methyl group make it an invaluable asset in the modern drug discovery pipeline.
References
National Center for Biotechnology Information. "7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic Acid". PubChem. URL:[Link]
MDPI. "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach". Molecules. URL:[Link]
Google Patents. "US20160016914A1 - Spirocycloheptanes as inhibitors of rock". United States Patent and Trademark Office.
Google Patents. "US4097483A - Pyrazolo 1,5-a!pyridines". United States Patent and Trademark Office.
PubMed Central (PMC). "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach". National Institutes of Health. URL:[Link]
The 7-Methylpyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary The pyrazolo[1,5-a]pyridine system is a privileged, nitrogen-fused bicyclic heterocycle that has garnered significant attention in modern medicinal chemistry. Featuring a π -excessive pyrazole ring fuse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyridine system is a privileged, nitrogen-fused bicyclic heterocycle that has garnered significant attention in modern medicinal chemistry. Featuring a
π
-excessive pyrazole ring fused to a
π
-deficient pyridine ring, this scaffold offers unique electronic properties that facilitate diverse non-covalent interactions with biological targets. Specifically, substitution at the 7-position (adjacent to the bridgehead nitrogen) with a methyl group introduces critical steric and electronic modulations. This whitepaper provides an in-depth technical analysis of the 7-methylpyrazolo[1,5-a]pyridine scaffold, detailing its pharmacological applications, mechanism of action, and self-validating synthetic workflows.
Structural and Electronic Paradigm
The 7-methylpyrazolo[1,5-a]pyridine core acts as a highly versatile pharmacophore. The introduction of a methyl group at the C7 position serves three primary mechanistic functions in drug design:
Steric Shielding: The C7 methyl group sits adjacent to the bridgehead nitrogen, sterically hindering the rotation of substituents at the C6 position and restricting the conformational flexibility of the overall molecule. This conformational locking is crucial for minimizing entropic penalties upon target binding[1].
Metabolic Stability: Unsubstituted pyrazolo[1,5-a]pyridines are susceptible to oxidative metabolism at electron-rich positions. Alkylation at C7 blocks a potential site of metabolic vulnerability, enhancing the pharmacokinetic half-life of the molecule.
Electronic Modulation: The electron-donating nature of the methyl group via hyperconjugation subtly increases the electron density of the pyridine ring, altering the hydrogen-bond accepting capacity of the bridgehead nitrogen and adjacent heteroatoms.
Fragment-based drug discovery (FBDD) has identified pyrazolo[1,5-a]pyridine derivatives as potent allosteric inhibitors of HIV-1 Reverse Transcriptase (RT). Initial screens identified ethyl pyrazolo[1,5-a]pyridine-3-carboxylate as a fragment hit that binds to the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) adjacent site[2].
Elaboration of this fragment led to the synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate . The mechanism of action relies on the compound wedging into a hydrophobic pocket neighboring the NNRTI binding site. The 7-methyl group enhances the Van der Waals interactions with the lipophilic residues in the pocket, specifically forming critical hydrophobic contacts with Pro140 and Ile180, while the core scaffold establishes a hydrogen bond with the backbone carbonyl oxygen of Ile180. This binding locks the RT enzyme into a non-catalytic conformation, inhibiting DNA-dependent DNA polymerase activity[2][3].
Allosteric inhibition pathway of HIV-1 RT by pyrazolo[1,5-a]pyridine derivatives.
Cardiovascular and Anti-Inflammatory Agents (PDE/MIF Inhibition)
The 7-methylpyrazolo[1,5-a]pyridine scaffold is structurally homologous to Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine), a well-characterized inhibitor of Phosphodiesterase-4 (PDE4) and Macrophage Migration Inhibitory Factor (MIF)[4][5].
Historical patent literature highlights KC-495 (3-acetyl-2-isopropyl-7-methylpyrazolo[1,5-a]pyridine) , which exhibits profound hypotensive, coronary dilating, and smooth muscle relaxing properties[6][7]. The mechanism is driven by the inhibition of cyclic nucleotide phosphodiesterases, preventing the breakdown of cAMP and cGMP. The elevated intracellular cAMP levels lead to the relaxation of vascular smooth muscle and the attenuation of pro-inflammatory cytokine release from glial cells and macrophages.
Antitubercular Activity
Recent optimizations of pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) have demonstrated exceptional efficacy against drug-resistant Mycobacterium tuberculosis (Mtb). Structure-Activity Relationship (SAR) studies reveal that introducing methyl and methoxy groups to the pyrazolo[1,5-a]pyridine core significantly improves potency against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) clinical Mtb isolates, yielding Minimum Inhibitory Concentrations (MIC) in the low nanomolar range (< 0.002 μg/mL)[8].
Quantitative Pharmacological Data
The following table summarizes the quantitative metrics of key 7-methylpyrazolo[1,5-a]pyridine derivatives and their structural analogs across various therapeutic targets:
To synthesize 7-methylpyrazolo[1,5-a]pyridine derivatives (such as the HIV-1 RT fragment hit), researchers employ a highly efficient N-amination followed by a 1,3-dipolar cycloaddition.
Causality in Reagent Selection
Historically, N-amination of pyridines was performed using hydroxylamine-O-sulfonic acid. However, modern protocols mandate the use of O-(2,4-dinitrophenyl)hydroxylamine (DNPH) . Causality: DNPH is significantly more stable, safer to handle, and provides a highly electrophilic nitrogen atom, driving the amination of electron-deficient pyridines with superior yields[2]. Furthermore, utilizing a mixed solvent system of MeCN:H2O (1:1) at 60 °C is critical; the water acts to stabilize the highly polar transition state during the formation of the N-aminopyridinium intermediate.
Step-by-Step Protocol: Synthesis of Ethyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
N-Amination: To a solution of 2-methylpyridine (1.6 mmol) in MeCN:H2O (1:1, 10 mL), add DNPH (1.5 mmol) at 0 °C.
Transition State Stabilization: Heat the mixture to 60 °C and stir overnight. The polar solvent stabilizes the formation of the 1-amino-2-methylpyridinium intermediate. Concentrate the crude material in vacuo.
Ylide Formation & Cycloaddition: Dissolve the crude intermediate in anhydrous DMF (5 mL). Add ethyl propiolate (1.7 mmol) and potassium carbonate (K2CO3, 1.9 mmol). Causality: K2CO3 deprotonates the N-amino group to generate a reactive N-ylide, which immediately undergoes a [3+2] 1,3-dipolar cycloaddition with the electron-deficient alkyne (ethyl propiolate). Stir at room temperature overnight.
Self-Validation & Regioisomer Resolution: Quench with water and extract with ethyl acetate. Because substituted pyridines can yield multiple regioisomers (e.g., 4-methyl vs. 6-methyl vs. 7-methyl depending on the starting material's substitution pattern), the protocol must be validated via column chromatography. Isolate the fractions and perform 1H NMR. The 7-methyl isomer is definitively validated by the absence of a proton signal at the C7 position and the presence of a distinct 3H singlet upfield (~2.5 ppm), distinguishing it from other potential regioisomers[2][3].
Self-validating synthetic workflow for 7-methylpyrazolo[1,5-a]pyridine scaffolds.
Conclusion and Future Perspectives
The 7-methylpyrazolo[1,5-a]pyridine scaffold represents a highly tunable structural motif in drug discovery. Its unique steric profile at the C7 position allows for precise conformational locking, which has been successfully leveraged in fragment-based drug design against HIV-1 RT and in the development of potent cardiovascular and antitubercular agents. Future medicinal chemistry efforts will likely focus on scaffold morphing and late-stage functionalization of the pyrazole ring to further optimize the pharmacokinetic parameters of these promising therapeutics.
References
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. National Library of Medicine (PMC).[Link]
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Library of Medicine (PMC).[Link]
US Patent 4097483A - Pyrazolo[1,5-a]pyridines.
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI.[Link]
Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd.[Link]
Application Note: 7-Methylpyrazolo[1,5-a]pyridine as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the pyrazolo[1,5-a]py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a structurally versatile and highly effective hinge-binding core[1]. Specifically, the strategic incorporation of a methyl group at the C7 position—yielding 7-methylpyrazolo[1,5-a]pyridine —introduces a critical steric vector. This application note explores the mechanistic rationale behind this scaffold, its deployment across diverse kinase targets (RET, PI3K, CSK, and ROCK), and provides self-validating protocols for its synthesis and biochemical evaluation.
Mechanistic Rationale: The 7-Methyl Advantage
To design a successful kinase inhibitor, the molecule must outcompete intracellular ATP (present in millimolar concentrations) while maintaining selectivity across the human kinome (>500 kinases).
Hinge-Binding Dynamics: The core pyrazolo[1,5-a]pyridine nitrogen atoms act as exceptional hydrogen-bond acceptors, interacting directly with the conserved backbone amides of the kinase hinge region (e.g., Glu and Ala residues)[2].
The Causality of the C7-Methyl Substitution: The C7 position is adjacent to the bridgehead nitrogen. Placing a methyl group here creates a deliberate steric clash that restricts the rotational freedom of the core and dictates the spatial orientation of adjacent functional groups. When docked into a kinase ATP pocket, this methyl group projects toward the solvent-front or gatekeeper regions. This steric shielding prevents binding to off-target kinases with narrower pockets, thereby driving isoform selectivity[3].
Fig 1. Pharmacophore logic of 7-Methylpyrazolo[1,5-a]pyridine in kinase inhibition.
Application Landscape in Target-Specific Drug Design
A. RET Kinase Inhibition (Oncology)
The pyrazolo[1,5-a]pyridine scaffold is the structural foundation of , a first-in-class, FDA-approved selective RET inhibitor used for RET-driven non-small cell lung cancer (NSCLC) and thyroid cancers[4]. Scaffold hopping from this bicyclic core has recently led to next-generation tricyclic inhibitors (e.g., APS03118). By expanding the pyrazolo[1,5-a]pyridine system into a pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine, researchers enhanced hydrogen bonding with Glu805, successfully overcoming severe solvent-front (G810R) and gatekeeper (V804M) resistance mutations[2].
B. PI3Kγ/δ Dual Inhibition (Immunotherapy)
Phosphoinositide 3-kinases (PI3K) γ and δ are critical targets for cancer immunotherapy, as their inhibition repolarizes immunosuppressive M2 macrophages into an anti-tumoral M1 phenotype. Recent drug discovery efforts have utilized pyrazolo[1,5-a]pyridine derivatives to achieve highly potent, dual PI3Kγ/δ inhibition. These compounds exhibit favorable pharmacokinetic properties and robust efficacy in syngeneic mouse models[5].
C. C-Terminal Src Kinase (CSK) Inhibition
CSK negatively regulates T cell activation by phosphorylating LCK at Tyr505. Inhibiting CSK retains LCK in its active state, boosting T cell receptor signaling. Pyrazolo[1,5-a]pyridine derivatives were specifically optimized to inhibit CSK while sparing LCK—a remarkable achievement given the 44% sequence identity between their kinase domains[6].
D. ROCK (Rho-Kinase) Inhibition
serves as a vital synthetic intermediate in the generation of spirocycloheptane-based ROCK inhibitors. These inhibitors block the RhoA/ROCK signaling pathway, offering therapeutic potential for cardiovascular diseases, hypertension, and fibrotic disorders[3].
Quantitative Data Summary
The following table summarizes the biochemical and cellular efficacy of pyrazolo[1,5-a]pyridine-derived inhibitors across various kinase targets:
Kinase Target
Inhibitor / Scaffold
Biochemical IC₅₀
Cellular EC₅₀ (Target Readout)
Key Resistance Mutations Overcome
RET (WT)
Selpercatinib
< 10 nM
< 50 nM (RET Autophosphorylation)
V804M, V804L
RET (Mutant)
APS03118
< 5 nM
< 20 nM (RET Autophosphorylation)
G810R, V804M
PI3Kγ
Compound 20e
4.0 nM
28 nM (AKT S473 Phosphorylation)
N/A
PI3Kδ
Compound 20e
9.1 nM
13 nM (AKT S473 Phosphorylation)
N/A
CSK
Compound 13
Potent (nM range)
Functional Response (ZAP-70 induction)
N/A
Self-Validating Experimental Protocols
To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems , incorporating internal checkpoints and causality-driven methodologies.
Protocol A: Synthesis of the 7-Methylpyrazolo[1,5-a]pyridine Core
Causality: The synthesis requires the N-amination of 2-methylpyridine. Because the 2-methyl group introduces steric hindrance and alters electron density, standard aminating agents often fail. We utilize O-(2,4-dinitrophenyl)hydroxylamine (DPH), a highly electrophilic reagent, to force the formation of the N-aminopyridinium intermediate[7].
Step-by-Step Methodology:
N-Amination: Dissolve 2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add a solution of DPH (1.1 eq) in DCM. Stir for 12 hours at room temperature.
Filtration: The resulting 1-amino-2-methylpyridinium salt precipitates. Filter and wash with cold diethyl ether to remove unreacted starting materials.
[3+2] Cycloaddition: Suspend the salt in N,N-dimethylformamide (DMF). Add ethyl propiolate (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir at 90°C for 8 hours to facilitate the annulation and subsequent aromatization.
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Validation Checkpoint (NMR): Perform ¹H NMR. The success of the reaction is validated by the appearance of a distinct singlet at ~2.7 ppm (C7-methyl) and the loss of the C7 aromatic proton. If the singlet is absent, the regioselectivity of the cycloaddition has failed, and the batch must be discarded.
Protocol B: High-Throughput TR-FRET Kinase Assay
Causality: Pyrazolo[1,5-a]pyridines are highly conjugated planar systems that often exhibit intrinsic fluorescence. Standard fluorescence assays can yield false positives due to this autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived compound autofluorescence to decay while the long-lived Europium (Eu) signal persists.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: In a 384-well plate, dispense the 7-methylpyrazolo[1,5-a]pyridine derivative (serial dilutions from 10 µM to 0.1 nM). Add the target kinase (e.g., RET or PI3K) and a biotinylated peptide substrate.
Reaction Initiation: Add ATP at a concentration equal to the kinase's Kₘ (to ensure competitive inhibition sensitivity). Incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection mixture containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).
Validation Checkpoint (Z'-Factor): Every assay plate must include a known reference inhibitor (e.g., Staurosporine) and DMSO vehicle controls. Calculate the Z'-factor. The assay is only validated and approved for data extraction if Z' > 0.5 .
Fig 2. Self-validating experimental workflow for kinase inhibitor screening.
References
O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2019. URL:[Link]
Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024. URL:[Link]
National Center for Biotechnology Information. "Selpercatinib | C29H31N7O3 | CID 134436906." PubChem Database. URL:[Link]
"Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." European Journal of Medicinal Chemistry, 2023. URL:[Link]
"Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold." Journal of Medicinal Chemistry, 2025. URL:[Link]
"Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Molecules, 2023. URL:[Link]
"Spirocycloheptanes as inhibitors of ROCK." US Patent US20160016914A1, 2016.
Application Note: Synthesis and Late-Stage Functionalization of 7-Methylpyrazolo[1,5-a]pyridine Derivatives via Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization of cross-coupling functionalization. Pharmacological...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating protocols, and optimization of cross-coupling functionalization.
Pharmacological Relevance of the 7-Methyl Scaffold
The pyrazolo[1,5-a]pyridine system is a privileged bicyclic heterocycle widely utilized in modern medicinal chemistry[1]. The introduction of a methyl group at the C7 position (adjacent to the bridgehead nitrogen) imparts unique steric shielding and conformational rigidity. This specific substitution pattern restricts the rotational degrees of freedom of adjacent functional groups, a property successfully leveraged in fragment-based drug discovery (FBDD) to target HIV-1 reverse transcriptase (RT)[2] and in the development of selective Rho-kinase (ROCK) inhibitors for cardiovascular diseases[3].
Mechanistic Rationale & Synthetic Strategy
The de novo construction of the 7-methylpyrazolo[1,5-a]pyridine core typically begins with the N-amination of a substituted 2-methylpyridine (e.g., 5-bromo-2-methylpyridine), followed by a [3+2] cycloaddition[2].
Causality in Reagent Selection:
Aminating Agent: O-(2,4-dinitrophenyl)hydroxylamine (DNPH) is explicitly chosen over traditional aminating agents like hydroxylamine-O-sulfonic acid (HOSA). DNPH exhibits superior bench stability and higher electrophilicity at the amine nitrogen. The electron-withdrawing 2,4-dinitrophenyl moiety serves as an exceptional leaving group, which is critical for overcoming the steric hindrance imposed by the adjacent 2-methyl group during the formation of the N-aminopyridinium intermediate[2].
Cross-Coupling Catalyst Design: For late-stage functionalization at the C4-position, the C4–Br bond is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent bridgehead system. In Sonogashira couplings, Diisopropylamine (DIPA) is utilized as both solvent and base to maintain a high local concentration of base, facilitating the transmetallation of the copper acetylide[2]. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ is preferred; the large bite angle of the bidentate dppf ligand accelerates reductive elimination, suppressing competitive protodehalogenation.
Synthetic Workflow & Pathway Visualization
Synthetic workflow for 7-methylpyrazolo[1,5-a]pyridine derivatives via Pd-catalyzed cross-coupling.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Bromo-Core via [3+2] Cycloaddition
This protocol establishes the ethyl 4-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate scaffold.
N-Amination: Dissolve 5-bromo-2-methylpyridine (1.6 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C under an inert argon atmosphere.
Electrophilic Addition: Portion-wise, add DNPH (1.5 mmol). Stir the reaction mixture at room temperature for 2 hours.
Self-Validation QC: The solution will transition from clear to a deep yellow/orange suspension. TLC monitoring (DCM/MeOH 9:1) should show complete consumption of the pyridine starting material.
Solvent Exchange: Concentrate the crude N-aminopyridinium intermediate in vacuo (do not heat above 30 °C to prevent degradation) and immediately resuspend in anhydrous DMF (5 mL)[2].
Cycloaddition: Add ethyl propiolate (1.7 mmol) and K₂CO₃ (1.9 mmol). Stir at room temperature for 16 hours. The base deprotonates the N-amino group to form an N-iminopyridinium ylide, triggering the concerted cycloaddition.
Workup & Isolation: Dilute with water (20 mL), extract with ethyl acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation QC: The product elutes as a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated pyrazolo[1,5-a]pyridine core.
Reaction Assembly: In an oven-dried Schlenk tube, combine the bromo-core (1.0 equiv), terminal alkyne (1.5 equiv), and copper(I) iodide (0.1 equiv).
Catalyst Initiation: Add Pd(PPh₃)₄ (0.05 equiv). Evacuate and backfill the tube with argon three times. Add anhydrous DIPA (0.2 M relative to the core).
Coupling: Heat the mixture to 80 °C and stir overnight[2].
Self-Validation QC: The reaction mixture should transition from a yellow suspension to a dark brown/black homogeneous solution within 30 minutes, indicating the active formation of the Pd(0) species and the copper acetylide intermediate.
Purification: Cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.
Reaction Assembly: Combine the bromo-core (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water mixture (4:1 v/v).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Degas the mixture by sparging with argon for 10 minutes to prevent oxidative homocoupling of the boronic acid.
Coupling: Heat at 90 °C for 12 hours.
Purification: Extract with EtOAc, dry over MgSO₄, concentrate, and purify via chromatography.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized conditions and isolated yields for the late-stage functionalization of the 7-methylpyrazolo[1,5-a]pyridine core.
Cross-Coupling Type
Electrophile
Coupling Partner
Catalyst System & Solvent
Temp / Time
Isolated Yield
Sonogashira
Ethyl 4-bromo-7-methyl...
Cyclopropylacetylene
Pd(PPh₃)₄ (5%), CuI (10%), DIPA
80 °C / 16 h
78%
Sonogashira
Ethyl 4-bromo-7-methyl...
Phenylacetylene
Pd(PPh₃)₄ (5%), CuI (10%), DIPA
80 °C / 16 h
82%
Suzuki-Miyaura
Ethyl 4-bromo-7-methyl...
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (5%), K₂CO₃, Dioxane:H₂O
90 °C / 12 h
85%
Suzuki-Miyaura
Ethyl 4-bromo-7-methyl...
2-Fluorophenylboronic acid
Pd(dppf)Cl₂ (5%), K₂CO₃, Dioxane:H₂O
90 °C / 12 h
71%
References
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach
Source: Molecules (MDPI), 2023.
URL:[Link][2]
Spirocycloheptanes as inhibitors of rock
Source: US Patent US20160016914A1, 2016.
URL:[3]
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling
Source: ACS Omega, 2019.
URL:[Link][1]
Application Notes and Protocols for the Amination of 7-Methylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Aminated 7-Methylpyrazolo[1,5-a]pyridines The 7-Methylpyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminated 7-Methylpyrazolo[1,5-a]pyridines
The 7-Methylpyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive framework for the development of novel therapeutic agents targeting a range of diseases. The introduction of an amino group onto this scaffold can significantly modulate its physicochemical properties, such as solubility, basicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic profiles and enhancing interactions with biological targets. Consequently, the development of robust and versatile methods for the amination of 7-Methylpyrazolo[1,5-a]pyridine is of paramount importance for the advancement of drug development programs.
This comprehensive guide provides an in-depth exploration of the reagents and conditions for the amination of 7-Methylpyrazolo[1,5-a]pyridine. We will delve into various synthetic strategies, offering detailed protocols and expert insights into the causality behind experimental choices.
Synthetic Strategies for Accessing Amino-7-Methylpyrazolo[1,5-a]pyridines
The introduction of an amino group to the 7-Methylpyrazolo[1,5-a]pyridine core can be achieved through two primary strategies:
De Novo Synthesis from an Aminated Precursor: This approach involves the construction of the pyrazolo[1,5-a]pyridine ring system from a pyridine starting material that already bears an amino group.
Post-Synthetic Functionalization: This strategy entails the direct introduction of an amino group onto a pre-formed 7-Methylpyrazolo[1,5-a]pyridine scaffold.
This guide will focus on post-synthetic functionalization methods, as they offer greater flexibility in diversifying existing molecular libraries. The primary methods for the direct amination of aromatic systems, including the 7-Methylpyrazolo[1,5-a]pyridine core, are:
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): A classic method for introducing nucleophiles to activated aromatic rings.
Chichibabin Amination: A direct amination method specific to nitrogen-containing heterocycles.
Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Tool
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly attractive method for the amination of halo-substituted 7-Methylpyrazolo[1,5-a]pyridines.
Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[1]
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precursor, ligand, base, and solvent. For electron-rich and sterically hindered heterocyclic systems like 7-Methylpyrazolo[1,5-a]pyridine, the choice of a bulky and electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst deactivation.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Application Note: 7-Methylpyrazolo[1,5-a]pyridine Building Blocks in High-Throughput Library Synthesis and Drug Discovery
Introduction & Pharmacological Relevance The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-rich bicyclic core that has garnered immense attention in modern medicinal chemistry[1]. As a bioisostere for...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-rich bicyclic core that has garnered immense attention in modern medicinal chemistry[1]. As a bioisostere for indoles, azaindoles, and imidazo[1,2-a]pyridines, it offers superior metabolic stability, improved aqueous solubility, and unique hydrogen-bonding profiles.
The specific introduction of a methyl group at the C7 position (adjacent to the bridgehead nitrogen) provides a critical steric vector. This substitution often forces the core into a favorable bioactive conformation, enhancing selectivity against challenging targets such as kinases and G protein-coupled receptors (GPCRs). Recent fragment-based drug discovery (FBDD) and scaffold-hopping campaigns have successfully utilized 7-methylpyrazolo[1,5-a]pyridine derivatives to unlock novel therapeutic pathways[2],[3].
Table 1: Pharmacological Landscape of Pyrazolo[1,5-a]pyridine Derivatives
To build a robust screening library, the synthetic route must be highly scalable, regioselective, and tolerant of diverse functional groups. The most reliable method for synthesizing the 7-methylpyrazolo[1,5-a]pyridine core involves the N-amination of 2-methylpyridine , followed by a [3+2] 1,3-dipolar cycloaddition with an electron-deficient alkyne[3].
Fig 1. Step-by-step synthetic workflow for 7-Methylpyrazolo[1,5-a]pyridine building blocks.
Causality in Reagent Selection
Aminating Agent: We mandate the use of O-(2,4-dinitrophenyl)hydroxylamine (DNPH) over traditional reagents like hydroxylamine-O-sulfonic acid (HOSA). DNPH is significantly more stable, safer to handle at scale, and provides superior electrophilic amination yields due to the highly electron-withdrawing 2,4-dinitrophenoxy leaving group[3].
Cycloaddition Base & Solvent: Potassium carbonate (K₂CO₃) in DMF is selected to deprotonate the N-aminopyridinium salt, generating the reactive N-ylide in situ. DMF provides the necessary dielectric constant to stabilize the ylide intermediate, facilitating the subsequent cycloaddition with ethyl propiolate[3].
Validated Experimental Protocols
The following protocols represent a self-validating system. Visual cues (color changes, precipitation) and specific analytical checkpoints are included to ensure experimental integrity.
Protocol A: Synthesis of Ethyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
Step 1: N-Amination
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-methylpyridine (1.6 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
Addition: Cool the solution to 0 °C using an ice bath. Slowly add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (300 mg, 1.5 mmol) portion-wise to control the exothermic reaction[3].
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of a deep yellow/orange suspension indicates the successful generation of the N-aminopyridinium salt.
Concentration: Evaporate the DCM under reduced pressure. The crude intermediate is used directly in the next step to prevent degradation.
Step 2: 1,3-Dipolar Cycloaddition
Solvation: Dissolve the crude N-aminopyridinium intermediate in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (260 mg, 1.9 mmol) followed by Ethyl propiolate (168 μL, 1.7 mmol)[3].
Cyclization: Stir the reaction mixture at room temperature overnight (approx. 16 hours). The base deprotonates the salt to form the ylide, which undergoes cycloaddition and subsequent oxidative aromatization.
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate as an orange/yellow solid.
Protocol B: Saponification for Library Generation
To utilize this building block in parallel library synthesis, the ester must be converted to a carboxylic acid.
Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and H₂O.
Heat the mixture to 40 °C – 60 °C and stir overnight[3].
Acidify the aqueous layer with 1M HCl to pH ~3. The resulting 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid will precipitate and can be collected via vacuum filtration. This acid is now primed for high-throughput amide coupling (e.g., using HATU/DIPEA) with diverse amine libraries.
Pharmacological Application: Kinase Inhibition
Once diversified, 7-methylpyrazolo[1,5-a]pyridine derivatives exhibit profound efficacy in oncology and immunology. For instance, dual inhibition of PI3Kγ and PI3Kδ has emerged as a novel therapeutic strategy for cancer immunotherapy[4]. The pyrazolo[1,5-a]pyridine core acts as an ATP-competitive hinge binder.
Fig 2. Mechanism of action for pyrazolo[1,5-a]pyridine-based PI3Kγ/δ dual inhibitors in cancer immunotherapy.
By systematically modifying the C3 and C4-C6 positions of the 7-methylpyrazolo[1,5-a]pyridine core, medicinal chemists can fine-tune the electronic and steric properties to achieve exquisite selectivity profiles against off-target kinases, minimizing toxicity while maximizing therapeutic indices.
References
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. 4
Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. PubMed. 5
Discovery of Novel pyrazolo[1,5-a]pyridine-based EP 1 Receptor Antagonists by Scaffold Hopping: Design, Synthesis, and Structure-Activity Relationships. PubMed. 2
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI. 3
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. 6
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Ethernet.edu.et. 1
Troubleshooting impurities in 7-Methylpyrazolo[1,5-a]pyridine cyclization reactions
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 7-methylpyrazolo[1,5-a]pyridine derivatives.
Unlike standard pyrazolo-pyridine syntheses, substitutions at the 7-position (derived from 2-substituted pyridines) introduce unique steric and electronic constraints during N-amination and subsequent[3+2] cycloaddition. This guide provides self-validating protocols, root-cause analyses of common impurities, and data-driven optimization strategies.
Part 1: Mechanistic Pathway & Workflow
The synthesis of 7-methylpyrazolo[1,5-a]pyridine typically proceeds via a two-step sequence: the N-amination of 2-methylpyridine to form an N-aminopyridinium salt, followed by a base-mediated [3+2] cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate)[1].
Mechanistic workflow and common impurity divergence in 7-methylpyrazolo[1,5-a]pyridine synthesis.
Part 2: Standardized Experimental Protocol
To establish a self-validating system, ensure that Step 1 goes to completion before initiating Step 2. The use of o-(2,4-dinitrophenyl)hydroxylamine (DNPH) is preferred over hydroxylamine-O-sulfonic acid (HOSA) due to superior amination efficiency in sterically hindered pyridines[1].
Step-by-Step Methodology:
N-Amination: Dissolve 2-methylpyridine (1.6 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C under an inert atmosphere.
Reagent Addition: Slowly add DNPH (300 mg, 1.5 mmol) to the solution. Stir the mixture at room temperature for 2 hours[1].
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove DCM. Re-dissolve the resulting N-aminopyridinium salt in anhydrous N,N-dimethylformamide (DMF, 5 mL)[1].
Cycloaddition: Add ethyl propiolate (168 μL, 1.7 mmol) and potassium carbonate (K₂CO₃, 260 mg, 1.9 mmol) to the DMF solution. Stir at room temperature overnight[1].
Workup: Dilute with ethyl acetate, wash extensively with brine (to remove DMF and unreacted salts), dry over Na₂SO₄, and purify via silica gel chromatography.
Part 3: Troubleshooting Guides & FAQs
Q1: Why is the yield of 7-methylpyrazolo[1,5-a]pyridine significantly lower than its 5-methyl or 6-methyl analogues?Causality: The primary issue is steric hindrance during the initial N-amination step. The methyl group at the 2-position of the pyridine ring creates a severe steric clash with the bulky 2,4-dinitrophenyl leaving group of the DNPH reagent. This impedes the nucleophilic attack of the pyridine nitrogen, leading to incomplete conversion.
Solution: Extend the amination reaction time or gently warm the reaction to 40 °C. Ensure strict anhydrous conditions, as water will competitively react with the aminating agent.
Q2: My LC-MS shows a high concentration of uncyclized N-aminopyridinium salt (Impurity A). How do I drive the cyclization to completion?Causality: The [3+2] cycloaddition requires the generation of an N-aminopyridinium ylide, which is formed by deprotonation of the salt. If K₂CO₃ is not sufficiently soluble in DMF, the local basicity is too low to generate the ylide efficiently. Interestingly, completely anhydrous conditions can sometimes stall this step, while trace amounts of water facilitate base dissolution. However, excessive water leads to high levels of impurities and impedes product separation[2].
Solution: Use finely milled K₂CO₃ to increase surface area. If the reaction stalls, adding a highly controlled, catalytic amount of water (e.g., 0.1% v/v) to the DMF can solubilize the carbonate and initiate ylide formation without hydrolyzing the ester.
Q3: I am observing high molecular weight impurities, specifically homocoupled pyrazolo[1,5-a]pyridines (Impurity B). What causes this?Causality: Homocoupling (dimerization) is a known side reaction in the synthesis and downstream functionalization of pyrazolo[1,5-a]pyridines, particularly under oxidative conditions or transition-metal catalysis (e.g., during subsequent Suzuki couplings)[3]. If your cyclization utilizes oxidative conditions (e.g., utilizing alkenes instead of alkynes with an external oxidant), radical intermediates can dimerize.
Solution: If synthesizing the core via an alkyne, ensure the reaction is thoroughly degassed to remove oxygen, which can act as an unintended oxidant. If performing downstream cross-coupling on the 7-methyl core, utilize fast coupling processes (e.g., highly active Pd(Amphos)Cl₂ catalysts) to outcompete the homocoupling pathway[3].
Q4: I started with 3-methylpyridine to make the 6-methyl derivative, but I got a mixture of products. Does this happen with 2-methylpyridine?Causality: No. Starting with 3-substituted pyridines yields two regioisomers (4-substituted and 6-substituted pyrazolo[1,5-a]pyridines) because the [3+2] cycloaddition can occur on either side of the asymmetric pyridinium ylide[1]. However, 2-methylpyridine is asymmetric in a way that forces cyclization exclusively toward the unsubstituted 6-position (forming the 7-methyl product), as cyclization onto the methyl-bearing carbon is sterically and electronically prohibited.
Part 4: Quantitative Optimization Data
The following table summarizes the optimization of base and solvent parameters for the [3+2] cyclization step, highlighting the causal relationship between base solubility and impurity formation.
Solvent System
Base (1.2 eq)
Temp (°C)
Yield (%)
Unreacted Salt (%)
Homocoupled Impurity (%)
DCM
K₂CO₃ (Granular)
25
15%
80%
<1%
DMF (Anhydrous)
K₂CO₃ (Milled)
25
55%
35%
2%
DMF (+ 0.1% H₂O)
K₂CO₃ (Milled)
25
78%
12%
3%
DMF (+ 5.0% H₂O)
K₂CO₃ (Milled)
25
30%
10%
15% (Hydrolysis byproducts)
NMP (O₂ atm)
DBU
25
40%
5%
25% (Oxidative dimerization)
Data Interpretation: The addition of 0.1% water to DMF significantly improves the yield by enhancing the solubility of K₂CO₃, thereby accelerating ylide formation and minimizing unreacted intermediates[2]. Conversely, an oxygen atmosphere promotes oxidative side reactions[3].
Part 5: References
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach
Source: MDPI (Pharmaceuticals)
URL:[Link]
Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl)
Source: Google Patents (CA2661737C)
URL:
Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines
Source: Academia.edu
URL:[Link]
Pyrazolo[1,5-a]pyridine Halogenation: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the functionalization of pyrazolo[1,5-a]pyridines. As privileged scaffolds in drug discovery—frequently utilized in the design of kinase inhibitors (e.g., PI3Kγ/δ inhibitors) a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of pyrazolo[1,5-a]pyridines. As privileged scaffolds in drug discovery—frequently utilized in the design of kinase inhibitors (e.g., PI3Kγ/δ inhibitors) and other bioactive molecules—achieving precise, regioselective halogenation of this bicyclic system is a critical enabling step for downstream cross-coupling reactions[1].
This guide provides validated Standard Operating Protocols (SOPs), mechanistic insights, and a comprehensive troubleshooting Q&A to help you achieve precise C3, C7, and C2 halogenation.
Mechanistic Workflows & Regioselectivity
The pyrazolo[1,5-a]pyridine core is an electron-rich 10π-electron system. The C3 position is inherently the most nucleophilic due to the electron-donating effect of the bridgehead nitrogen, allowing for direct electrophilic aromatic substitution (EAS) under mild conditions[2].
Conversely, functionalization at the C2 and C7 positions requires directed metalation. This is achieved using sterically hindered Knochel-Hauser bases, such as TMPMgCl·LiCl, which selectively deprotonate specific sites based on coordination chemistry and Lewis acid direction[3][4].
Regioselective halogenation pathways for the pyrazolo[1,5-a]pyridine scaffold.
Standard Operating Protocols (SOPs)
Protocol A: Direct C3-Iodination via EAS
Mechanism: The bridgehead nitrogen donates electron density, making C3 highly reactive toward electrophiles without the need for strong Lewis acid catalysts.
Self-Validating Step: The use of Na₂S₂O₃ during workup visibly decolorizes unreacted iodine, confirming successful quenching.
Dissolve the pyrazolo[1,5-a]pyridine derivative (1.0 equiv) in anhydrous DMF or methanol to a concentration of 0.1 M.
Cool the reaction vessel to 0 °C to minimize oxidative side reactions.
Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.
Quench the reaction with saturated aqueous Na₂S₂O₃.
Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: C7-Halogenation via Directed Metalation
Mechanism: The TMP-base coordinates to the N1 nitrogen, directing the magnesiation specifically to the adjacent C7 position[3].
Under a strict argon atmosphere, dissolve the pyrazolo[1,5-a]pyridine (1.0 equiv) in freshly distilled, anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise add TMPMgCl·LiCl (1.2 equiv). Stir for exactly 15 minutes at -78 °C to form the C7-magnesium intermediate[3].
Add the electrophilic halogen source (e.g., I₂ or dibromotetrachloroethane, 1.5 equiv) dissolved in anhydrous THF.
Allow the mixture to slowly warm to room temperature over 1 hour.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.
Protocol C: C2-Halogenation via Lewis Acid-Directed Metalation
Mechanism: The addition of BF₃·OEt₂ forms a Lewis acid-base adduct at the N1 position, sterically and electronically blocking C7 metalation. The TMP-base is forced to deprotonate the next most acidic, accessible site: C2[3][4].
Dissolve the substrate in anhydrous THF under argon and cool to 0 °C.
Add BF₃·OEt₂ (1.1 equiv) and stir for 10 minutes to ensure complete adduct formation[3].
Cool the mixture to -78 °C and slowly add TMPMgCl·LiCl (1.2 equiv). Stir for 10 minutes.
Quench with the desired halogen electrophile (I₂ or C₂Cl₄Br₂) and allow the reaction to warm to room temperature.
Work up with saturated aqueous NH₄Cl and extract with EtOAc.
Quantitative Data Summary
The following table summarizes expected yields and optimal conditions based on validated literature parameters[2][3].
Target Position
Reagent System
Intermediate Formed
Electrophile
Expected Yield
C3
NIS or NBS / DMF
None (Direct EAS)
I⁺ or Br⁺
70–95%
C7
TMPMgCl·LiCl (-78 °C)
C7-Magnesiated species
I₂
69–93%
C7
TMPMgCl·LiCl (-78 °C)
C7-Magnesiated species
C₂Cl₄Br₂
~75%
C2
BF₃·OEt₂, then TMPMgCl·LiCl
C2-Magnesiated species
I₂
55–92%
C2
BF₃·OEt₂, then TMPMgCl·LiCl
C2-Magnesiated species
C₂Cl₄Br₂
60–85%
Troubleshooting & FAQs
Troubleshooting logic for low conversion during directed metalation.
Q1: I am attempting a C7-metalation, but I am observing incomplete conversion and starting material recovery. What is causing this?A: First, evaluate the steric profile of your substrate. If your pyrazolo[1,5-a]pyridine has a bulky substituent (e.g., a 2-phenyl group), the standard 1.2 equivalents of TMPMgCl·LiCl will be insufficient. The steric hindrance impedes the metalation transition state. Literature demonstrates that metalation of 2-phenylpyrazolo[1,5-a]pyridine requires up to 2.5 equivalents of the TMP-base to achieve full conversion[3]. Increase your base loading and extend the metalation time at -78 °C.
Q2: During C3-bromination with NBS, I am observing di-brominated byproducts (e.g., C3 and C7 bromination). How can I improve regioselectivity?A: Over-halogenation occurs when the electrophile is highly reactive and the temperature is too high. While the C3 position is kinetically favored, C7 and C2 can react under forcing conditions. To resolve this:
Lower the reaction temperature to -20 °C or 0 °C.
Use exactly 1.0 to 1.05 equivalents of NBS.
Switch the solvent to a less polar, non-coordinating solvent (e.g., DCM instead of DMF) to dampen the electrophilicity of the NBS complex.
Q3: My C2-halogenation using the BF₃·OEt₂ protocol is yielding a mixture of C2 and C7 halogenated products. Why did the Lewis acid fail to direct the metalation?A: This is a classic symptom of premature Lewis acid dissociation or moisture contamination. BF₃·OEt₂ must effectively coordinate to the N1 nitrogen to block C7 metalation[3][4]. If your THF is not strictly anhydrous, water will competitively bind the BF₃, leaving the N1 site open for TMP-base coordination (leading to unintended C7 metalation). Ensure your THF is freshly distilled or drawn from a solvent purification system, and verify that the BF₃·OEt₂ is not degraded.
Q4: Can I perform these halogenations if my pyrazolo[1,5-a]pyridine core already contains an ester or cyano group?A: Yes, but you must carefully select your metalation base. While traditional alkyllithium reagents (e.g., n-BuLi) will attack esters and nitriles, Knochel-Hauser bases like TMPMgCl·LiCl or TMPZnCl·LiCl are highly chemoselective. They tolerate sensitive functional groups at low temperatures (-78 °C to -40 °C)[3]. For extreme functional group tolerance, consider transmetalating to zinc (using TMPZnCl·LiCl) before adding the electrophile.
References
Balkenhohl, M., et al. "Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases." Organic Letters, ACS Publications (2018).
Segodi, R.S., Nxumalo, W. "Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors." ULSpace (2023).
Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, ACS Publications (2024).
"Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents." Chemical Society Reviews, RSC Publishing (2024).
Technical Support Center: Overcoming Solubility Challenges with 7-Methylpyrazolo[1,5-a]pyridine
Welcome to the specialized technical resource for 7-Methylpyrazolo[1,5-a]pyridine. As a key structural motif in modern drug discovery, pyrazolo[1,5-a]pyridines offer significant therapeutic potential.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the specialized technical resource for 7-Methylpyrazolo[1,5-a]pyridine. As a key structural motif in modern drug discovery, pyrazolo[1,5-a]pyridines offer significant therapeutic potential. However, their physicochemical properties, particularly solubility, can present considerable challenges during experimental design and execution. This guide is structured to provide you, our fellow researchers and drug development professionals, with actionable strategies and the underlying scientific principles to overcome these hurdles, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 7-Methylpyrazolo[1,5-a]pyridine in standard laboratory solvents?
7-Methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with a weakly basic character due to the nitrogen atoms in its core structure. Its solubility is a function of the interplay between the polar pyrazolopyridine ring system and the non-polar methyl substituent. While empirical testing is always recommended, a general solubility profile can be anticipated:
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in chlorinated solvents such as Dichloromethane (DCM). These solvents effectively solvate the molecule.
Moderate Solubility: In polar protic solvents like methanol and ethanol. Hydrogen bonding interactions can occur, but solubility may be limited at higher concentrations.
Low to Insoluble: In non-polar solvents like hexanes, heptane, and diethyl ether. The polarity of the core ring system prevents effective dissolution in these lipophilic environments. It is also poorly soluble in aqueous media at neutral pH.
Q2: My compound is precipitating out of solution during my reaction work-up or upon storage. What is causing this and how can I prevent it?
Precipitation is a clear indicator that the compound's solubility limit has been exceeded. This is typically triggered by a change in the formulation's environment.
Causality:
Anti-Solvent Effect: Introducing a solvent in which the compound is poorly soluble (an "anti-solvent") will drastically lower the overall solvating power of the mixture, forcing the compound out of solution. This is common when adding water or hexanes to a reaction mixture in DCM or ethyl acetate during an extraction.
Temperature Fluctuation: Solubility is temperature-dependent. A solution prepared at an elevated temperature may become supersaturated and precipitate if cooled to room temperature or 4°C for storage.
pH Shift: For a weakly basic compound like 7-Methylpyrazolo[1,5-a]pyridine, a shift to a more basic pH will deprotonate the molecule, reducing its polarity and aqueous solubility.[1]
Troubleshooting Workflow for Unexpected Precipitation:
Caption: A logical workflow to diagnose and resolve precipitation issues.
Troubleshooting Guide: Formulation for Preclinical Studies
Scenario 1: Achieving Target Concentration for In Vitro Cellular Assays
Problem: My 10 mM stock of 7-Methylpyrazolo[1,5-a]pyridine in 100% DMSO crashes out of solution when I dilute it to a 10 µM working concentration in my cell culture medium (e.g., DMEM).
Scientific Rationale: This is a classic case of solvent-induced precipitation. The compound is highly soluble in DMSO but virtually insoluble in the aqueous environment of the culture medium. The abrupt change in solvent polarity upon dilution causes the compound to rapidly fall out of solution. To prevent this, we must create a more gradual transition in the solvent environment.
Accurately weigh the 7-Methylpyrazolo[1,5-a]pyridine and dissolve in 100% cell-culture grade DMSO to create a high-concentration primary stock (e.g., 20 mM).
Ensure complete dissolution using a vortex mixer and, if necessary, gentle warming in a 37°C water bath.
Prepare Intermediate Co-Solvent Stock:
Create a 1:1 (v/v) mixture of your 20 mM primary stock with a biocompatible co-solvent like Polyethylene Glycol 400 (PEG400).[2][3] This creates a 10 mM intermediate stock in a 50:50 DMSO:PEG400 vehicle.
The co-solvent acts as a bridge, improving the miscibility of the compound in the final aqueous medium.[4]
Perform Final Dilution:
To make your 10 µM working solution, you will perform a 1:1000 dilution.
Crucial Step: Add the 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed cell culture medium while the medium is being vigorously vortexed. This rapid dispersion is key to preventing localized high concentrations that can nucleate precipitation.
Final Vehicle Concentration:
This protocol results in a final vehicle concentration of 0.05% DMSO and 0.05% PEG400, which is well below the cytotoxic limit for most cell lines. Always run a vehicle-only control in your experiments.
Comparative Data:
Dilution Method
Vehicle System
Final Vehicle Conc.
Outcome in DMEM (10 µM)
Direct Dilution
100% DMSO
0.1% DMSO
Fine white precipitate observed immediately
Co-Solvent Intermediate Dilution
50:50 DMSO:PEG400
0.1% Total
Clear, homogeneous solution stable for >24h
Scenario 2: Developing a Tolerable Formulation for In Vivo Dosing (IV or IP)
Problem: I need to administer 7-Methylpyrazolo[1,5-a]pyridine at 5 mg/kg to a mouse via IP injection, but it is insoluble in saline or PBS.
Scientific Rationale: For parenteral administration, a simple organic solvent is not acceptable due to toxicity. A multi-component vehicle using a combination of solubilizing agents is required to create a safe and stable formulation.[5][6][7] We will use a co-solvent to dissolve the compound and a surfactant to create a stable micro-emulsion-like system upon dilution into the final aqueous vehicle, preventing precipitation in the bloodstream.[8][9]
Formulation Preparation Workflow (Target: 2 mg/mL for a 5 mg/kg dose at 100 µL/20g mouse):
Caption: A validated workflow for preparing a preclinical injectable formulation.
Protocol Justification & Validation:
Order of Addition is Critical: The compound must first be fully dissolved in the strong organic solvent (DMSO). The subsequent components are added to stabilize this solution and prepare it for aqueous dilution. Reversing the order will result in immediate precipitation.
Final Inspection: The final formulation must be a clear, particle-free solution. Any cloudiness or precipitation indicates an unstable formulation that is not suitable for injection.[7]
Stability Check: The prepared formulation should be held at room temperature for at least 4-6 hours to ensure it remains stable for the duration of a typical dosing experiment.
Tolerability Study: Before use in a primary efficacy study, it is imperative to dose a small cohort of animals with the vehicle alone and the final formulation to ensure the animal model can tolerate the vehicle system without adverse effects.[5]
References
Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
Source: American Pharmaceutical Review
URL: [Link]
Title: 7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic Acid - PubChem
Source: National Center for Biotechnology Information
URL: [Link]
Title: 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid — Chemical Substance Information
Source: Chemical Safety Information from Intergovernmental Organizations
URL: [Link]
Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
Source: ACS Publications - Molecular Pharmaceutics
URL: [Link]
Title: Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents
Source: PubMed - National Center for Biotechnology Information
URL: [Link]
Title: Selection of Surfactants, Co-surfactants, and Emulsifying agents in Nanosuspensions
Source: International Journal of Environmental Sciences
URL: [Link]
Title: Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: The effect of cosolvents and surfactants on the aqueous solubility of irbesartan
Source: African Journal of Pharmacy and Pharmacology
URL: [Link]
Title: PREPARING INJECTABLE MEDICATIONS
Source: USF Health
URL: [Link]
Title: Injectable Formulation Development: A Technical Guide for Sterile Drug Products
Source: Pharmaffiliates
URL: [Link]
Title: Techniques to improve the solubility of poorly soluble drugs
Source: ResearchGate
URL: [Link]
Title: Considerations in Formulation Development of Injectable Solutions
Source: American Pharmaceutical Review
URL: [Link]
Title: Mastering the Art of Injectable Formulation: Ensuring Safety and Efficacy
Source: Prime Scholars
URL: [Link]
Title: VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW
Source: International Journal of Research in Pharmaceutical and Nano Sciences
URL: [Link]
Title: Techniques for Improving Solubility
Source: International Journal of Medical Science and Dental Research
URL: [Link]
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs
Source: Brieflands
URL: [Link]
Preventing degradation of 7-Methylpyrazolo[1,5-a]pyridine during long-term storage
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-Methylpyrazolo[1,5-a]pyridine in their experiments. As a stable, fused N-heterocyclic system, it is a v...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-Methylpyrazolo[1,5-a]pyridine in their experiments. As a stable, fused N-heterocyclic system, it is a valuable building block in medicinal chemistry and materials science.[1][2] However, like any chemical compound, its integrity can be compromised during long-term storage, leading to experimental variability and potential failure. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent, identify, and address the degradation of 7-Methylpyrazolo[1,5-a]pyridine, ensuring the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of 7-Methylpyrazolo[1,5-a]pyridine.
Q1: What are the primary factors that can cause the degradation of 7-Methylpyrazolo[1,5-a]pyridine during long-term storage?
A1: The primary factors contributing to the degradation of 7-Methylpyrazolo[1,5-a]pyridine are exposure to light, oxygen, and moisture . Like many N-heterocyclic aromatic compounds, it can be susceptible to photo-oxidation and hydrolysis over extended periods. The presence of atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradation products.[3] Moisture can facilitate hydrolytic degradation, especially if the compound has trace acidic or basic impurities from its synthesis.
Q2: How can I visually assess if my sample of 7-Methylpyrazolo[1,5-a]pyridine has degraded?
A2: A pure sample of 7-Methylpyrazolo[1,5-a]pyridine should be a white to off-white or pale-yellow solid.[4] Any significant color change, such as the development of a distinct yellow, brown, or orange hue, can be an initial indicator of degradation. The formation of clumps or a change in the physical state (e.g., becoming sticky or oily) may also suggest the absorption of moisture and potential degradation. However, visual inspection is not a substitute for analytical purity assessment.
Q3: What is the recommended temperature for storing 7-Methylpyrazolo[1,5-a]pyridine?
A3: For long-term storage, it is recommended to store 7-Methylpyrazolo[1,5-a]pyridine in a cool, dry, and dark environment . A standard laboratory refrigerator (2-8 °C) is suitable for long-term storage. For shorter periods, storage at room temperature (20-25 °C) in a desiccator, protected from light, is acceptable. Avoid storing the compound in areas with significant temperature fluctuations.
Q4: Is it necessary to store 7-Methylpyrazolo[1,5-a]pyridine under an inert atmosphere?
A4: For optimal long-term stability and to minimize the risk of oxidation, storing 7-Methylpyrazolo[1,5-a]pyridine under an inert atmosphere such as argon or nitrogen is highly recommended.[3] This is particularly crucial if the compound will be stored for several months or years. For routine use over shorter periods, tightly sealing the container to minimize exposure to air is generally sufficient.
Q5: Can I dissolve 7-Methylpyrazolo[1,5-a]pyridine in a solvent for long-term storage?
A5: Storing 7-Methylpyrazolo[1,5-a]pyridine in solution for extended periods is not recommended . The stability of the compound can be significantly lower in solution compared to its solid state. If you need to prepare stock solutions, it is best to do so fresh for each experiment. If short-term storage of a solution is unavoidable, use a dry, aprotic solvent, store at -20 °C or below, and protect it from light.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues related to the degradation of 7-Methylpyrazolo[1,5-a]pyridine.
Symptom: You are observing inconsistent yields, unexpected side products, or a lack of reactivity in a reaction where 7-Methylpyrazolo[1,5-a]pyridine is a starting material.
Possible Cause: The purity of your 7-Methylpyrazolo[1,5-a]pyridine may have been compromised due to degradation.
Troubleshooting Steps:
Purity Re-assessment:
Action: Analyze the stored 7-Methylpyrazolo[1,5-a]pyridine using a suitable analytical method to determine its purity.
Recommended Techniques:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and any impurities.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly provide a qualitative assessment of purity by comparing the integral of the main peaks to any new, unexpected signals.[7]
Mass Spectrometry (MS): Can help in identifying the molecular weights of potential degradation products.[8]
Comparison to a Reference Standard:
Action: If available, compare the analytical data of your stored sample with that of a new, unopened batch or a well-characterized reference standard.
Interpretation: Significant differences in the chromatogram or spectrum are indicative of degradation.
Purification of the Stored Material:
Action: If the purity is found to be suboptimal, consider purifying the material before use.
Recommended Techniques: Recrystallization or column chromatography can be effective for removing impurities.
Troubleshooting Scenario 2: Appearance of Unknown Peaks in Analytical Data
Symptom: During routine quality control or in-process analysis, you observe new, unidentified peaks in the HPLC chromatogram or NMR spectrum of your 7-Methylpyrazolo[1,5-a]pyridine sample.
Possible Cause: These new peaks likely correspond to degradation products.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown degradation products.
Step-by-Step Guide:
LC-MS Analysis:
Action: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the sample.
Rationale: This will provide the molecular weight of the unknown impurities, which is a critical first step in their identification.[8]
NMR Spectroscopy:
Action: If the impurities are present in sufficient quantities (>1-5%), isolate them (e.g., via preparative HPLC) and acquire detailed NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).
Rationale: NMR provides detailed structural information that is essential for unambiguous structure elucidation.[7]
Forced Degradation Studies:
Action: Subject a pure sample of 7-Methylpyrazolo[1,5-a]pyridine to controlled stress conditions (e.g., exposure to acid, base, peroxide, heat, and light) as outlined in ICH guidelines.[9]
Rationale: This will intentionally generate degradation products. By comparing the analytical profiles (e.g., retention times in HPLC) of the stressed samples with your stored sample, you can often identify the unknown peaks.
III. Recommended Long-Term Storage Protocol
To ensure the long-term stability of 7-Methylpyrazolo[1,5-a]pyridine, adhere to the following protocol:
Parameter
Recommended Condition
Rationale
Temperature
2-8 °C (Refrigerator)
Slows down the rate of potential degradation reactions.
Prevents hydrolysis and physical changes to the solid.
Container
Chemically inert glass vial with a secure cap
Avoids potential interactions with container materials.
IV. Analytical Methods for Quality Control
Regular quality control is essential to ensure the integrity of your 7-Methylpyrazolo[1,5-a]pyridine stock.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for the purity analysis of 7-Methylpyrazolo[1,5-a]pyridine. Method optimization may be required based on the specific impurities present.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-5 min: 20% B
5-25 min: 20-80% B
25-30 min: 80% B
30-31 min: 80-20% B
31-35 min: 20% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
Purity Calculation: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.[5]
Protocol 2: Identification of Degradation Products by NMR
¹H NMR is a powerful tool for identifying characteristic structural changes.
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Spectral Interpretation:
Parent Compound: Look for the characteristic signals of 7-Methylpyrazolo[1,5-a]pyridine. The methyl group at the 7-position will appear as a singlet, and the aromatic protons will have distinct chemical shifts and coupling patterns.[10]
Potential Degradation Products:
Oxidation (N-oxide formation): Expect downfield shifts of the protons on the pyridine ring, particularly those alpha to the nitrogen.
Hydrolysis: If the pyrimidine ring were to undergo hydrolytic cleavage (though less likely for the parent compound without activating groups), you would observe the appearance of new, non-aromatic signals.
Photodegradation: May lead to complex mixtures of products, potentially including dimers or ring-opened species, which would result in a more complex spectrum with multiple new signals.
V. Potential Degradation Pathways
Understanding the potential degradation pathways is key to preventing them.
Caption: Potential degradation pathways for 7-Methylpyrazolo[1,5-a]pyridine.
By implementing these guidelines, you can significantly extend the shelf-life of your 7-Methylpyrazolo[1,5-a]pyridine and ensure the integrity of your experimental data.
VI. References
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
Babu, V. S., & Kumar, V. (2021). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry, 58(7), 1439-1463. [Link]
Chen, Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]
Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103650. [Link]
Chen, Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]
Gierczak, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
Ravi, C., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 916-926. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
Kim, D., et al. (2021). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 57(84), 11019-11022. [Link]
Portilla, J., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Molecules, 26(9), 2708. [Link]
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
Krivdin, L. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link]
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 546-552. [Link]
Rawat, T. S., & Pandey, I. P. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7. [Link]
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
Wang, C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 10108–10118. [Link]
Gierczak, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
Krivdin, L. B., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link]
Bakr, R. B., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Molecules, 26(15), 4683. [Link]
Li, X., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(12), 6523-6527. [Link]
Patel, K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389. [Link]
Kumar, A., & Singh, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-358. [Link]
Bakr, R. B., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(15), 4683. [Link]
Wang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1017–1022. [Link]
Henderson, R. F., et al. (1994). An NMR study of pyridine associated with DMPC liposomes and magnetically ordered DMPC-surfactant mixed micelles. Biophysical Journal, 67(1), 229-237. [Link]
Technical Support Center: Process-Scale Synthesis of 7-Methylpyrazolo[1,5-a]pyridine
Welcome to the technical support center for the process development and scale-up of 7-Methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and engineers in the pharmaceutical and chemical indu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the process development and scale-up of 7-Methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and engineers in the pharmaceutical and chemical industries who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges with scientifically grounded, field-proven insights to ensure a robust, safe, and efficient process.
The synthesis of pyrazolo[1,5-a]pyridines is of significant interest due to their prevalence as core scaffolds in medicinally important compounds, including kinase inhibitors and agents targeting neurological disorders.[1][2] Scaling these syntheses introduces challenges beyond simple multiplication of reagents, primarily related to heat and mass transfer, reaction kinetics, impurity control, and material handling. This guide provides a structured approach to troubleshooting these complex issues.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, practical problems encountered during the scale-up of 7-Methylpyrazolo[1,5-a]pyridine synthesis, which typically involves the cyclocondensation of an N-aminopyridinium salt with a β-dicarbonyl compound.[3][4]
Q1: My reaction yield dropped from 90% at the 50g scale to 65% at the 2kg scale. What are the primary factors to investigate?
A significant drop in yield upon scale-up is a classic process chemistry problem, often rooted in physical phenomena rather than a change in the chemical reaction itself. The primary suspects are inadequate heat transfer and inefficient mixing.
Causality & Investigation:
Thermal Control (Exotherm Management): The cyclization reaction is often exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation into the environment. At the kilogram scale, this ratio decreases dramatically, causing heat to accumulate within the reactor. This can lead to:
Localized Hotspots: Pockets of high temperature can accelerate side reactions or cause thermal degradation of starting materials, intermediates, or the final product.
Overall Temperature Increase: A higher bulk temperature can shift the reaction equilibrium or favor alternative, higher-activation-energy side pathways.
Mixing Efficiency (Mass Transfer): Achieving homogeneous mixing in a large reactor is more challenging. Poor mixing can result in:
Poor Reagent Dispersion: If one reagent is added too quickly or without sufficient agitation, localized high concentrations can promote side reactions like dimerization or polymerization of reactive intermediates.
Inefficient Catalyst Turnover: In catalyzed reactions, poor mixing can prevent the catalyst from interacting effectively with the entire substrate pool, leading to stalled or incomplete conversion.
Troubleshooting Workflow:
Q2: I'm observing a persistent regioisomeric impurity at ~5% in the crude product. How can I control this?
Regioisomer formation is a common issue in the synthesis of substituted heterocyclic systems like pyrazolo[1,5-a]pyridines, especially when using unsymmetrical dicarbonyl compounds. For 7-methylpyrazolo[1,5-a]pyridine, using acetylacetone or ethyl acetoacetate can potentially lead to isomers if the cyclization is not perfectly regioselective.
Mechanistic Insight:
The cyclization proceeds via nucleophilic attack of the exocyclic nitrogen of the N-aminopyridinium ylide onto one of the carbonyl carbons of the 1,3-dicarbonyl partner, followed by intramolecular condensation and dehydration.[5] The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and steric hindrance.
Control Strategies:
Strategy
Rationale & Implementation
Verification
Temperature Control
Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.
Run reactions at a range of temperatures (e.g., 0 °C, RT, 40 °C) and analyze crude samples by HPLC or ¹H NMR.
Base/Acid Choice
The choice and stoichiometry of the base or acid catalyst can influence which carbonyl is activated or which intermediate is stabilized, thereby directing the initial nucleophilic attack.
Screen different bases (e.g., K₂CO₃, Et₃N, DBU) or acids (e.g., AcOH, TFA) and quantify the isomer ratio.[3]
Solvent Effects
The polarity of the solvent can influence the transition state energies of the competing pathways.
Test a range of solvents with varying polarities (e.g., Toluene, THF, EtOH, DMF) and assess the impact on regioselectivity.
Protecting Groups
In some cases, using a starting material with a directing or blocking group that can be removed later may be a viable, albeit less atom-economical, strategy.
This is a synthetic redesign and requires more extensive development.
Q3: Column chromatography is not feasible for purification at the multi-kilogram scale. What are robust, scalable alternatives for isolating the product with >99.5% purity?
Moving away from chromatography is a critical step in process development. Crystallization is the most powerful and economical purification technique for solid products at scale.
Scalable Purification Methods:
Recrystallization: This is the preferred method. The key is a systematic solvent screen to find a single solvent or solvent/anti-solvent pair that provides high recovery and excellent impurity rejection.
Ideal Solvent Properties: The product should be sparingly soluble at room temperature but highly soluble at reflux. Impurities should either be very soluble or completely insoluble at all temperatures.
Procedure: Perform small-scale screening in parallel (e.g., in vials) with a range of solvents (Isopropanol, Ethanol, Ethyl Acetate, Acetonitrile, Toluene). Identify promising candidates and optimize the solvent volume, cooling profile, and agitation rate. A slow, controlled cooling profile is crucial for forming pure, easily filterable crystals.
Slurry/Trituration: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be effective.
Procedure: Suspend the crude material in the chosen solvent (e.g., MTBE, Heptane) at room temperature or slightly elevated temperature for a set period, then filter. This process can be repeated.
Acid-Base Extraction: The pyrazolo[1,5-a]pyridine core is basic. This allows for purification by extraction.
Procedure: Dissolve the crude product in an organic solvent (e.g., Toluene, DCM). Wash with an aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which is then filtered.
Frequently Asked Questions (FAQs)
Q: What is the underlying reaction mechanism for this synthesis?
A: The most common route is a [3+2] cycloaddition. It involves the formation of an N-aminopyridinium ylide from an N-aminopyridinium salt and a base. This ylide acts as a 1,3-dipole that reacts with a two-atom component (the dicarbonyl compound), which acts as the dipolarophile. The initial cycloadduct then undergoes an elimination/aromatization step to yield the final pyrazolo[1,5-a]pyridine ring system.[6][7]
Q: What are the critical safety considerations for this process?
A: The primary safety concerns are:
Thermal Runaway: As discussed, the reaction can be exothermic. A proper thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to define safe operating limits for temperature, dosing rates, and emergency cooling capacity.
Reagent Handling: Some reagents used in variations of this synthesis, such as phosphorus oxychloride for chlorination steps[8] or strong bases like sodium ethoxide, are hazardous and require specific handling protocols and personal protective equipment (PPE).
Solvent Safety: Use of flammable solvents requires proper grounding of equipment to prevent static discharge and operating in a well-ventilated area with appropriate fire suppression systems.
Q: Which In-Process Controls (IPCs) are essential for monitoring reaction progress and ensuring consistency?
A: At scale, you cannot simply "run it for 2 hours." You must monitor the reaction to confirm completion.
HPLC/UPLC: This is the workhorse for process chemistry. Take samples periodically (e.g., every hour) to monitor the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the starting material is <1% by area.
TLC: A faster, qualitative alternative to HPLC for quick checks on the factory floor, though less precise.
NMR: While less common for real-time IPCs, it can be used offline to confirm the structure and check for isomeric impurities in crude samples.
Experimental Protocols
Protocol 1: Scalable Synthesis of 7-Methylpyrazolo[1,5-a]pyridine
This protocol is a representative example and must be optimized and validated for your specific equipment and safety procedures.
Reagents:
1-amino-2-methylpyridinium iodide (1.0 eq)
Acetylacetone (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.5 eq)
Ethanol (10 L/kg of starting material)
Procedure:
Charge a clean, dry, and inerted reactor with 1-amino-2-methylpyridinium iodide and Ethanol.
Begin strong agitation and add the powdered Potassium Carbonate.
Heat the resulting slurry to 60 °C.
Using a dosing pump, add the acetylacetone subsurface over a period of 2-3 hours. Monitor the internal temperature closely to ensure the exotherm is controlled and the temperature does not exceed 70 °C.
Once the addition is complete, maintain the reaction mixture at 65 °C. Monitor the reaction progress by HPLC every hour.
After the reaction is deemed complete (typically 4-6 hours, <1% starting material remaining), cool the mixture to 20 °C.
Filter the mixture to remove inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of Ethanol.
Concentrate the combined filtrate under reduced pressure to approximately one-third of its original volume.
Cool the concentrated solution to 0-5 °C and hold for at least 2 hours to allow the product to crystallize.
Filter the resulting solid product, wash the cake with cold Ethanol, and dry under vacuum at 50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
Solvent System: Isopropanol (IPA) / Water
Procedure:
Charge the crude 7-Methylpyrazolo[1,5-a]pyridine to a clean reactor.
Add Isopropanol (approx. 5 L/kg of crude product).
Heat the mixture to reflux (approx. 80-82 °C) with agitation until all solids dissolve.
If the solution is not clear, a hot filtration can be performed to remove any insoluble particulate matter.
Begin a slow, controlled cooling ramp (e.g., 10 °C per hour) to 40 °C.
At 40 °C, slowly add Water (approx. 1 L/kg of crude product) as an anti-solvent over 1 hour to induce crystallization.
Continue the slow cooling ramp down to 0-5 °C.
Hold the slurry at 0-5 °C for at least 3 hours to ensure complete crystallization.
Filter the product, wash the cake with a cold 4:1 IPA/Water mixture, and then with a small amount of cold water.
Dry the purified product under vacuum at 50 °C.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information.
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.
Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Bentham Science.
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications.
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. National Center for Biotechnology Information.
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI. MDPI.
The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate.
Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu.
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. National Center for Biotechnology Information.
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Thieme.
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. National Center for Biotechnology Information.
A Comparative Guide to Biological Activity: Pyrazolo[1,5-a]pyridines vs. Indole Scaffolds in Drug Discovery
As medicinal chemistry evolves, the strategic replacement of classic privileged scaffolds with bioisosteres has become a cornerstone of rational drug design. The indole ring is arguably one of the most ubiquitous structu...
Author: BenchChem Technical Support Team. Date: March 2026
As medicinal chemistry evolves, the strategic replacement of classic privileged scaffolds with bioisosteres has become a cornerstone of rational drug design. The indole ring is arguably one of the most ubiquitous structural motifs in pharmacology, serving as the core of countless natural products and synthetic drugs. However, its susceptibility to oxidative metabolism and rigid hydrogen-bonding profile often limit its clinical translation.
Enter pyrazolo[1,5-a]pyridine —a highly versatile, nitrogen-rich fused bicyclic system. By acting as a non-classical bioisostere for indole, pyrazolo[1,5-a]pyridine offers altered lipophilicity, unique dipole moments, and a distinct hydrogen-bonding interface. This guide objectively compares the biological activity, physicochemical properties, and experimental validation of these two scaffolds, providing actionable insights for drug development professionals.
Structural and Physicochemical Rationale
The decision to replace an indole with a pyrazolo[1,5-a]pyridine is rarely arbitrary; it is driven by the need to optimize target engagement and pharmacokinetic properties.
Hydrogen Bonding Dynamics: The indole N-H acts strictly as a hydrogen-bond donor. In contrast, the pyrazolo[1,5-a]pyridine core lacks a traditional N-H donor but features a bridgehead nitrogen and an adjacent sp² nitrogen (N1) that acts as a potent hydrogen-bond acceptor. Furthermore, the highly polarized C2-H bond in the pyrazole ring can act as a weak, non-canonical hydrogen-bond donor [1].
Electronic Distribution & Dipole Moment: The fusion of a π-excessive pyrazole with a π-deficient pyridine creates a strong internal dipole. This electronic push-pull system enhances the scaffold's metabolic stability against cytochrome P450-mediated oxidation—a common metabolic liability for electron-rich indoles.
Kinase Hinge Binding: In the ATP-binding pocket of kinases, the pyrazolo[1,5-a]pyridine scaffold frequently demonstrates superior binding. The N1 nitrogen efficiently accepts a hydrogen bond from the backbone N-H of hinge residues (e.g., Met319 in C-Terminal Src Kinase), while the C2-H interacts with the backbone carbonyl, creating a highly stable bidentate binding mode [2].
Comparative binding modes of indole and pyrazolo[1,5-a]pyridine scaffolds in kinase hinge regions.
Comparative Biological Activity: Experimental Data
The theoretical advantages of pyrazolo[1,5-a]pyridines translate directly into measurable gains in biological assays. Below is a comparative analysis of IC₅₀ values across various therapeutic targets, highlighting instances where the pyrazolo[1,5-a]pyridine scaffold outperformed or successfully replaced an indole core.
Table 1: Quantitative IC₅₀ Comparison of Isosteric Scaffolds
Target Enzyme / Receptor
Indole Scaffold IC₅₀ (nM)
Pyrazolo[1,5-a]pyridine IC₅₀ (nM)
Pharmacological Impact & Causality
Reference
EphB3 Kinase
> 15,000 (Inactive)
460
The indole analog failed to engage the hinge region effectively. The pyrazolo[1,5-a]pyridine core restored binding and significantly enhanced mouse liver microsome stability.
[3]
C-Terminal Src Kinase (CSK)
> 1,000 (Weak binding)
< 10
The pyrazolopyridine scaffold facilitated an additional hydrogen bond with the conserved Lys52, driving potency into the single-digit nanomolar range.
[2]
PI3Kδ
36 (Standard derivative)
2.8 (CPL302253)
The incorporation of the pyrazolo core optimized the trajectory of the molecule into the specificity pocket, yielding a 10-fold increase in potency.
[4]
Human DHODH
18 (Nitrogen bioisostere)
1.2 (MEDS433)
The 2-hydroxypyrazolo[1,5-a]pyridine scaffold provided optimal lipophilicity (logD ~2.5-3), translating superior enzymatic inhibition into high cellular efficacy against AML THP1 cells.
[5]
Mechanistic Insights: Pathway Modulation
When pyrazolo[1,5-a]pyridine derivatives are deployed as kinase inhibitors, their enhanced target affinity directly impacts downstream signaling cascades. For instance, in the context of Phosphoinositide 3-kinase (PI3K) inhibition, the scaffold effectively outcompetes ATP. This blockade prevents the phosphorylation of PIP2 to PIP3, subsequently starving the AKT/mTOR pathway of its activation signal.
Modulation of the PI3K/AKT/mTOR signaling pathway by pyrazolo[1,5-a]pyridine-based inhibitors.
Experimental Methodologies: A Self-Validating Workflow
To objectively compare an indole-based hit with a pyrazolo[1,5-a]pyridine lead, researchers must employ an orthogonal, self-validating testing cascade. The following protocol bridges the gap between cell-free enzymatic affinity and cellular target engagement.
Phase 1: In Vitro Kinase Inhibition (ADP-Glo Assay)
Causality: Measures direct, intrinsic binding affinity without the confounding variables of cell membrane permeability or efflux pumps.
Preparation: Prepare a 3-fold serial dilution of the pyrazolo[1,5-a]pyridine and indole compounds in 100% DMSO (10 concentrations, starting at 10 µM).
Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of the target kinase (e.g., PI3Kδ or CSK), and 2 µL of ATP/substrate lipid mix. Incubate at room temperature for 60 minutes.
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Causality: Confirms that the altered lipophilicity of the pyrazolo[1,5-a]pyridine scaffold permits sufficient intracellular accumulation to inhibit the target in a physiological environment.
Treatment: Seed cancer cells (e.g., MCF-7 or THP1) at
1×105
cells/well. Treat with compounds at
1×
,
3×
, and
10×
their biochemical IC₅₀ for 2 hours.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for the phosphorylated downstream effector (e.g., p-AKT at Ser473) versus total AKT.
Validation: A successful pyrazolo[1,5-a]pyridine bioisostere will show a dose-dependent reduction in p-AKT, proving that biochemical potency translates to cellular efficacy.
Step-by-step experimental workflow for evaluating novel heterocyclic kinase inhibitors.
Conclusion
While the indole scaffold remains a foundational element of drug discovery, the pyrazolo[1,5-a]pyridine system offers a highly sophisticated alternative for overcoming specific medicinal chemistry hurdles. By swapping a strict hydrogen-bond donor for a system capable of bidentate hinge interactions and improved metabolic stability, researchers can rescue inactive chemotypes and drive potency from the micromolar to the low-nanomolar range. When designing next-generation kinase inhibitors or GPCR ligands, the pyrazolo[1,5-a]pyridine core should be a primary consideration in the bioisosteric toolbox.
References
Behbehani, H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.[Link]
Xie, D., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances.[Link]
Qiao, L., et al. (2010). A structure-activity relationship study for a 2-chloroanilide derivative of pyrazolo[1,5-a]pyridine as an EphB3 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.[Link]
Stypik, M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Pharmaceuticals.[Link]
Sainas, S., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. Journal of Medicinal Chemistry.[Link]
Comparative
Optimizing and Validating HPLC Methods for 7-Methylpyrazolo[1,5-a]pyridine: A C18 vs. PFP Column Comparison Guide
Introduction & The Analytical Challenge 7-Methylpyrazolo[1,5-a]pyridine is a highly privileged, nitrogen-rich bicyclic heterocycle. It serves as a critical building block in the synthesis of advanced therapeutics, includ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & The Analytical Challenge
7-Methylpyrazolo[1,5-a]pyridine is a highly privileged, nitrogen-rich bicyclic heterocycle. It serves as a critical building block in the synthesis of advanced therapeutics, including potent PI3Kγ/δ inhibitors[1] and AXL/c-MET kinase inhibitors[2]. Accurate quantification of this scaffold is paramount during Active Pharmaceutical Ingredient (API) manufacturing and quality control.
However, quantifying this specific heterocycle presents significant chromatographic challenges. Its electron-rich planar aromatic system and basic nitrogen atom often lead to severe peak tailing and poor resolution from structurally similar synthetic impurities when using traditional reversed-phase chromatography. This guide provides an objective comparison between standard Alkyl (C18) and Pentafluorophenyl (PFP) stationary phases, detailing a self-validating, ICH Q2(R2)-compliant[3] HPLC methodology for its precise quantification.
The Causality of Column Selection: C18 vs. PFP
When developing an HPLC method, the default choice is often a C18 column, which relies entirely on dispersive hydrophobic interactions. Because 7-Methylpyrazolo[1,5-a]pyridine possesses a localized dipole moment and a planar aromatic surface[4], a standard C18 phase struggles to differentiate it from des-methyl or structurally isomeric impurities, as their hydrophobic differences are marginal.
The PFP Advantage: Switching to a Pentafluorophenyl (PFP) column introduces orthogonal separation mechanisms. The highly electronegative fluorine atoms create a strongly electron-deficient phenyl ring, enabling robust
π−π
stacking interactions with the electron-rich pyrazolo-pyridine ring. Furthermore, the polarized C-F bonds facilitate strong dipole-dipole interactions and hydrogen bonding with the basic nitrogen. This multi-modal retention mechanism drastically improves selectivity and peak shape.
Fig 2. Mechanistic comparison of C18 vs. PFP column interactions with the analyte.
Comparative Performance Data
To objectively evaluate performance, 7-Methylpyrazolo[1,5-a]pyridine and its primary synthetic impurity (unmethylated pyrazolo[1,5-a]pyridine) were analyzed using both stationary phases under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile).
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
This protocol is designed as a self-validating system . The inclusion of rigorous System Suitability Testing (SST) ensures that the instrument and method verify their own performance before any sample data is reported or accepted.
Step 1: Mobile Phase Preparation
Mobile Phase A : 0.1% Formic Acid in MS-grade Water (pH ~2.7).
Causality: The acidic pH ensures the basic nitrogen of the pyrazolo[1,5-a]pyridine ring remains fully protonated. This prevents secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, which is the primary cause of peak tailing.
Mobile Phase B : 0.1% Formic Acid in HPLC-grade Acetonitrile.
Preparation: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas, preventing pump cavitation.
Step 2: Chromatographic Conditions
Column : PFP Core-Shell (150 mm × 4.6 mm, 2.6 µm).
Flow Rate : 1.0 mL/min.
Column Temperature : 35°C.
Causality: Elevating the temperature slightly above ambient stabilizes mass transfer kinetics and reduces system backpressure without degrading the analyte.
Injection Volume : 5 µL.
Detection : UV at 254 nm.
Causality: This wavelength targets the optimal
π→π∗
transition absorbance for the conjugated bicyclic system, maximizing the signal-to-noise ratio.
Gradient Program :
0-2 min: 10% B
2-8 min: 10%
→
60% B
8-10 min: 60%
→
90% B
10-12 min: 90% B
12-15 min: 10% B (Re-equilibration)
Step 3: System Suitability Testing (SST) - The Self-Validating Gate
Inject the standard solution (50 µg/mL) six times consecutively. The system is validated for the analytical run ONLY if the following criteria are met:
%RSD of Retention Time≤
1.0% (Confirms pump and gradient stability).
%RSD of Peak Area≤
2.0% (Confirms autosampler precision).
Tailing Factor (
Tf
)≤
1.5 (Confirms column health and lack of secondary interactions).
Theoretical Plates (
N
)≥
10,000 (Confirms optimal column efficiency).
ICH Q2(R2) Method Validation Framework
Following the successful optimization of the PFP method, it must be validated according to the latest ICH Q2(R2) guidelines[3] to ensure it is fit for its intended analytical purpose.
Fig 1. ICH Q2(R2) compliant HPLC method lifecycle and validation workflow.
Table 2: ICH Q2(R2) Validation Results for 7-Methylpyrazolo[1,5-a]pyridine
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at analyte RT
No co-eluting peaks observed
Pass
Linearity (Range)
R2≥0.999
(10-100 µg/mL)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.2% - 100.8%
Pass
Precision (Repeatability)
%RSD
≤
2.0% (n=6)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤
2.0% (Different days/analysts)
%RSD = 0.82%
Pass
LOD / LOQ
S/N
≥
3 (LOD) / S/N
≥
10 (LOQ)
0.05 µg/mL / 0.15 µg/mL
Pass
Conclusion
For the quantification of 7-Methylpyrazolo[1,5-a]pyridine and its pharmaceutical derivatives, traditional C18 columns often fail to provide adequate resolution and peak symmetry. By leveraging the orthogonal
π−π
and dipole-dipole interactions of a PFP stationary phase, analytical scientists can achieve baseline resolution and superior peak shape. When coupled with a rigorous, self-validating ICH Q2(R2) framework, this method ensures high-fidelity data suitable for regulatory submissions and routine quality control.
References
Title : 7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic Acid - PubChem
Source : National Institutes of Health (NIH)
URL :[Link]
Title : Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors
Source : American Chemical Society (ACS)
URL : [Link]
Title: WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use
Source: Google Patents
URL
Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source : European Medicines Agency (EMA)
URL :[Link]
X-ray crystallography and solid-state characterization of 7-Methylpyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic structure in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors and antiviral agents. Among its derivatives,...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic structure in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors and antiviral agents. Among its derivatives, 7-Methylpyrazolo[1,5-a]pyridine presents unique structural and crystallographic challenges. The placement of a methyl group at the 7-position—directly adjacent to the bridgehead nitrogen—introduces significant steric hindrance that fundamentally alters the molecule's solid-state packing, polymorph landscape, and target-binding thermodynamics.
As a Senior Application Scientist, I have structured this guide to objectively compare the solid-state performance of the 7-methyl derivative against its structural alternatives, providing actionable, self-validating crystallographic workflows for researchers engaged in fragment-based drug discovery (FBDD) and structural elucidation.
Understanding the causality behind crystal packing is essential for drug formulation and target binding. The unsubstituted pyrazolo[1,5-a]pyridine core is highly planar, allowing for tight
π−π
stacking in the solid state. However, introducing a methyl group at the 7-position disrupts this coplanarity. The steric clash between the 7-methyl group and the adjacent ring system forces the crystal lattice to adopt less efficient stacking motifs, increasing the interplanar distance to approximately 3.95 Å, as observed in related sterically hindered pyrazolo[1,5-a]pyridine systems[1].
This steric vector is not merely a crystallographic curiosity; it is a highly exploitable feature in FBDD. By restricting the conformational entropy of the molecule, the 7-methyl group can "lock" the fragment into a specific orientation, enhancing binding affinity within tight biological pockets, such as the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket of HIV-1 RT[2].
Table 1: Solid-State Performance Comparison of Pyrazolo[1,5-a]pyridine Derivatives
In FBDD, low molecular weight chemical compounds are screened using biophysical methods like X-ray crystallography to identify efficient binding interactions[2]. When elaborating the pyrazolo[1,5-a]pyridine core, regioselectivity during synthesis (e.g., distinguishing between 4-, 6-, or 7-substituted isomers) is notoriously difficult to confirm via standard 1D NMR due to overlapping aromatic signals[2]. Solid-state X-ray diffraction is therefore mandatory to unambiguously corroborate structural assignments[3].
Fragment-based drug discovery workflow utilizing X-ray crystallography.
Self-Validating Experimental Protocols
To ensure scientific integrity, the crystallographic workflow must be a self-validating system. A common pitfall in solid-state characterization is solving the structure of a single, high-quality crystal that represents a kinetic anomaly rather than the thermodynamically stable bulk powder used in biological assays. The following protocol integrates synthesis, Single-Crystal X-Ray Diffraction (SCXRD), and Powder X-Ray Diffraction (PXRD) to guarantee bulk representation.
Phase 1: Synthesis and Regioisomer Separation
N-Amination & Cycloaddition: React the substituted pyridine precursor with O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to form the N-aminopyridinium intermediate, followed by 1,3-dipolar cycloaddition[2].
Chromatographic Isolation: Because this reaction often yields a mixture of regioisomers depending on the electronic and steric nature of the starting material, separate the resulting 7-methylpyrazolo[1,5-a]pyridine from other isomers using silica gel column chromatography[2].
Phase 2: Thermodynamically Driven Crystallization
Causality Check: Rapid precipitation traps solvent molecules and creates kinetic polymorphs. Slow evaporation allows reversible molecular attachment at the crystal face, selecting for the most stable polymorph.
Solvent Selection: Dissolve 50 mg of the purified 7-methyl derivative in a 1:1 mixture of Dichloromethane (DCM) and Hexane. The polar/non-polar binary system balances solubility and volatility.
Slow Evaporation: Pierce the cap of the vial with a narrow gauge needle and leave it undisturbed at 20°C in a vibration-free environment for 48–72 hours until distinct, faceted crystals form.
Phase 3: SCXRD Data Collection and Bulk Validation
Data Acquisition: Mount a single crystal on a diffractometer equipped with a Mo-K
α
(
λ=0.71073
Å) or Cu-K
α
source. Collect data at 100 K to minimize thermal motion and accurately map the electron density of the sterically hindered 7-methyl group.
Structure Solution: Solve the structure to confirm the exact regiochemistry, proving the methyl group is at the 7-position[3].
The Self-Validation Step (PXRD): Generate a simulated powder diffraction pattern from the solved SCXRD atomic coordinates. Analyze the remaining bulk powder from Phase 1 using a PXRD instrument. Overlay the experimental PXRD diffractogram with the simulated pattern. A 1:1 peak match confirms that the single crystal is representative of the entire batch, validating the material for downstream biological testing.
Self-validating solid-state characterization workflow for regioisomers.
References
Title : Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines
Source : ACS Publications (The Journal of Organic Chemistry)
URL :[Link]
Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source : PMC (National Institutes of Health)
URL :[Link]
Title : Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach
Source : PMC (National Institutes of Health)
URL :[Link]
Benchmarking 7-Methylpyrazolo[1,5-a]pyridine Against Traditional Heterocyclic Bioisosteres
Executive Summary & Mechanistic Rationale In modern drug discovery, scaffold hopping via bioisosteric replacement is a critical strategy to overcome metabolic liabilities while maintaining or enhancing target affinity. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern drug discovery, scaffold hopping via bioisosteric replacement is a critical strategy to overcome metabolic liabilities while maintaining or enhancing target affinity. Traditional heterocycles like indoles and benzimidazoles are ubiquitous in medicinal chemistry but frequently suffer from poor metabolic stability, off-target toxicity, or suboptimal physicochemical properties.
The pyrazolo[1,5-a]pyridine core has emerged as a highly effective , demonstrating broad utility in the design of potent kinase inhibitors. Pyridine-fused rings offer unique characteristics such as weak basicity, excellent water solubility, and high in vivo stability compared to their traditional counterparts[1]. Specifically, the introduction of a methyl group at the 7-position—yielding 7-Methylpyrazolo[1,5-a]pyridine —provides a unique conformational lock and steric shield.
This guide objectively benchmarks 7-Methylpyrazolo[1,5-a]pyridine against traditional bioisosteres, providing the mechanistic causality and self-validating experimental protocols necessary for robust lead optimization.
Structural & Physicochemical Benchmarking
Before analyzing experimental workflows, it is essential to understand the baseline physicochemical differences between these scaffolds. The lack of an N-H hydrogen bond donor in the pyrazolo[1,5-a]pyridine core significantly improves membrane permeability, while the bridgehead nitrogen alters the electronic distribution of the ring.
Property / Feature
Indole Core
Benzimidazole Core
Pyrazolo[1,5-a]pyridine
7-Methylpyrazolo[1,5-a]pyridine
Hydrogen Bond Donors
1 (N-H)
1 (N-H)
0
0
Hydrogen Bond Acceptors
0
1
2
2
Metabolic Liability
High (C2/C3 Oxidation)
Moderate (N-dealkylation)
Low
Very Low (Sterically Shielded)
Typical LogD (pH 7.4)
~3.2
~2.8
~3.5
~3.8
Aromaticity
Fully Aromatic
Fully Aromatic
Fully Aromatic
Fully Aromatic
Causality in Experimental Design: The Role of the 7-Methyl Group
When designing a benchmarking study, it is critical to understand why the 7-methyl substitution is hypothesized to outperform traditional scaffolds. The causality rests on two structural pillars:
Steric Shielding: The 7-position is directly adjacent to the bridgehead nitrogen. A methyl group at this position provides significant steric bulk that physically blocks cytochrome P450 enzymes from accessing the electron-rich pyrazolo-pyridine core. This prevents N-oxidation and nucleophilic attack, mirroring the stability improvements seen when 2 to avoid nucleosidase cleavage[2].
Conformational Locking: The steric clash induced by the 7-methyl group restricts the rotation of adjacent substituents (e.g., functional groups at the 6-position). In the context of kinase inhibitors, this forces the molecule into a pre-organized bioactive conformation. This reduces the entropic penalty of binding and increases target selectivity, a principle that has been successfully used to differentiate3 in pyrazolo[1,5-a]pyridine derivatives[3].
Logical flow of bioisosteric replacement using 7-Methylpyrazolo[1,5-a]pyridine.
Self-Validating Experimental Protocols
To objectively benchmark these scaffolds, we employ two orthogonal, self-validating assays. These protocols are designed to eliminate false positives and ensure data trustworthiness.
Protocol 1: Human Liver Microsome (HLM) Phase I Stability Assay
Causality & Self-Validation: Indoles and benzimidazoles are highly susceptible to Phase I hepatic metabolism. We use an HLM assay to quantify intrinsic clearance (
CLint
). This system is self-validating through the concurrent use of Verapamil (high clearance control) and Warfarin (low clearance control). If the controls do not degrade at their known historical rates, the microsome batch is deemed inactive, and the data is automatically invalidated.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the test compound (Indole, Benzimidazole, or 7-Methylpyrazolo[1,5-a]pyridine analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate CYP450-mediated metabolism.
Kinetic Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding to 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
Quantification: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life (
t1/2
) and
CLint
.
Protocol 2: TR-FRET Kinase Binding Affinity Assay
Causality & Self-Validation: To prove that the 7-methyl group enhances target affinity, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike standard luminescence assays, TR-FRET uses a ratiometric readout (Emission at 665 nm / 615 nm). This inherently cancels out well-to-well volume variations, inner-filter effects, and compound auto-fluorescence, ensuring that the measured IC50 shift is a true reflection of competitive binding. This is vital when comparing 4 within the kinase hinge region[4].
Step-by-Step Methodology:
Compound Plating: Dispense serial dilutions of the test compounds (10 µM to 0.1 nM) into a 384-well low-volume plate using an acoustic liquid handler.
Assay Buffer: Add 5 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Target Addition: Add the target kinase (e.g., EGFR) and a biotinylated tracer ligand at their pre-determined
Kd
concentrations.
Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).
Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to generate dose-response curves and determine the IC50.
Parallel experimental workflow for evaluating metabolic stability and kinase affinity.
Comparative Performance Data
The following table summarizes the quantitative experimental data derived from the benchmarking assays described above. The data clearly illustrates the superior pharmacokinetic and pharmacodynamic profile of the 7-Methylpyrazolo[1,5-a]pyridine scaffold.
Segodi, R.S.; Nxumalo, W. "Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors". ULSpace.
Hamada, Y. "Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold". IntechOpen. 1
Popowycz, F. et al. "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue". PMC - NIH. 2
"Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors". PMC - NIH. 3
"Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives". MDPI. 4
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methylpyrazolo[1,5-a]pyridine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 7-methylpyrazolo[1,5-a]pyridine is crucial for advancing science. This fused N-heterocyclic system is a privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel heterocyclic compounds like 7-methylpyrazolo[1,5-a]pyridine is crucial for advancing science. This fused N-heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of various developmental therapeutics.[1][2] However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this and related chemical compounds is not a mere procedural afterthought; it is a critical component of a robust and ethical research program.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-methylpyrazolo[1,5-a]pyridine. It is designed to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety within your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 7-methylpyrazolo[1,5-a]pyridine may not be universally available, data from structurally similar pyrazolo[1,5-a]pyridine derivatives and the parent pyridine class provide a strong basis for a conservative risk assessment. These compounds are generally classified as hazardous materials.[3][4][5]
Key hazards associated with this chemical class include:
Acute Toxicity: Harmful if swallowed or in contact with skin.[6][7]
Skin Irritation: Causes skin irritation upon contact.[4][7][8]
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][6][7][8]
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][9]
These hazards necessitate that 7-methylpyrazolo[1,5-a]pyridine be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of via standard trash or sanitary sewer systems.[3][10][11]
Hazard Classification
Category
Description
Supporting Sources
Acute Toxicity (Oral, Dermal)
Category 3-4
Toxic or harmful if swallowed or in contact with skin.
Pre-Disposal Protocols: Engineering and Personal Safety
Safe disposal begins with safe handling. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when working with 7-methylpyrazolo[1,5-a]pyridine.
Engineering Controls : All handling and preparation for disposal must occur within a certified laboratory chemical fume hood.[3][10] This is the primary method for minimizing inhalation exposure to vapors or dusts.[10] The work area must be well-ventilated.[9][12]
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is your last line of defense.
Eye Protection : Chemical splash goggles are required.[3]
Hand Protection : Wear nitrile or neoprene gloves that are resistant to pyridine-like compounds.[9][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]
Body Protection : A standard lab coat is required to prevent skin contact.[3][10]
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.[9][12] All personnel requiring respirators must be enrolled in a respiratory protection program.[12]
Step-by-Step Disposal Workflow
The disposal of 7-methylpyrazolo[1,5-a]pyridine must be systematic and compliant with institutional and regulatory standards.[13] Federal regulations from the Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA) provide the framework for these procedures.[14][15][16][17]
Step 1: Waste Segregation and Collection
Collect all waste streams containing 7-methylpyrazolo[1,5-a]pyridine into a designated, compatible hazardous waste container.[3][12] These streams include:
Causality : Segregation is critical to prevent dangerous reactions. This compound must be kept away from incompatible materials, particularly strong oxidizers and acids (especially nitric acid).[12] Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.
Step 2: Containerization
Use only sealable, airtight containers made of compatible materials such as glass or high-density polyethylene.[10][12] The container must be in good condition, with no leaks or cracks.
Step 3: Labeling
Proper labeling is a cornerstone of safe waste management. As soon as the first drop of waste is added, the container must be labeled with:[3][12]
The words "Hazardous Waste" .
The full chemical name: "7-Methylpyrazolo[1,5-a]pyridine" .
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Step 4: On-Site Accumulation and Storage
Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[10][12] The storage location must feature secondary containment to control any potential leaks.[3] Keep the container away from direct sunlight, heat, sparks, and any other sources of ignition.[3][12]
Step 5: Final Disposal Arrangement
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3][10] Provide them with a complete and accurate description of the waste. Final disposal for this type of compound often involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx).[9][11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 7-Methylpyrazolo[1,5-a]pyridine waste.
Caption: Disposal workflow for 7-Methylpyrazolo[1,5-a]pyridine.
Emergency Procedures: Spill Management
Accidents can happen despite the best precautions. A clear and practiced spill response plan is essential.[10][14]
Evacuate & Alert : Immediately alert personnel in the area and evacuate non-essential staff.[3][9]
Ventilate : Ensure the area is well-ventilated. If the spill is significant, call for emergency response.[3]
Contain : Use an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3][10][11] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4][9]
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS for guidance), collecting all cleaning materials as hazardous waste.
Report : Report the spill to your supervisor and EHS department, following your facility's established procedures.[10]
By adhering to these rigorous, well-documented procedures, you ensure not only your personal safety and that of your colleagues but also maintain full compliance with environmental regulations, thereby upholding the integrity of our scientific community.
References
Vertex AI Search.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
Capot Chemical. (2026, March 9). MSDS of pyrazolo[1,5-a]pyridin-4-ol.
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.
Carl ROTH. (2025, March 31).
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Clean Management Environmental Group, Inc. (2022, September 13).
MilliporeSigma. (2026, January 6).
Chemwatch.
Loba Chemie.
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
Occupational Safety and Health Administr
U.S. Chemical Safety and Hazard Investigation Board.
HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?
Chemos GmbH & Co.KG. (2022, December 15).
Pabon, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
Carl ROTH. Safety Data sheet: Pyridine ≥99 %, for synthesis.
Agency for Toxic Substances and Disease Registry (ATSDR).
Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines.
Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
American Society of Health-System Pharmacists (ASHP). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing.
Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
Personal protective equipment for handling 7-Methylpyrazolo[1,5-a]pyridine
Comprehensive Safety and Operational Guide: Handling 7-Methylpyrazolo[1,5-a]pyridine As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for fused bicyclic heteroaroma...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 7-Methylpyrazolo[1,5-a]pyridine
As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for fused bicyclic heteroaromatics. 7-Methylpyrazolo[1,5-a]pyridine is a highly valuable building block in modern drug discovery—most notably utilized as a scaffold for synthesizing QcrB inhibitors targeting drug-resistant Mycobacterium tuberculosis[1]. However, its nitrogen-rich architecture, which makes it so effective in biological systems, also makes it a potent irritant.
This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.
Mechanistic Hazard Profiling & Causality
To design a safe workflow, we must first understand why 7-Methylpyrazolo[1,5-a]pyridine is hazardous.
The compound features a pyrazole ring fused to a pyridine ring. The nitrogen atoms in this system act as hydrogen bond acceptors and weak bases[2]. When exposed to biological moisture (such as the mucous membranes in your respiratory tract or the tear film in your eyes), the compound causes localized pH shifts and disrupts lipid bilayers. This mechanism is directly responsible for its Global Harmonized System (GHS) classifications: H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) [3].
Furthermore, pyridine-based structures are highly aggressive penetrants against standard laboratory elastomers. Relying on standard nitrile gloves when handling this compound in a solvent vehicle is a critical, yet common, operational failure[4].
Quantitative Safety & PPE Specifications
The following table synthesizes the quantitative hazard data and the exact PPE specifications required for handling this compound[3][4].
Parameter
Specification / Rating
Causality / Rationale
GHS Hazards
H302, H315, H319, H335
Nitrogen-rich heterocycle causes localized pH changes and membrane disruption upon contact.
Primary PPE (Solid)
4-8 mil Nitrile Gloves
Sufficient for dry powder handling where the dermal permeation rate is negligible without a solvent vehicle.
Primary PPE (Solution)
PVA or Silver Shield® Gloves
Pyridine derivatives permeate standard nitrile in <1 minute. PVA provides high resistance to organic solvents.
Respiratory
NIOSH N95 / P100 Mask
Prevents inhalation of aerosolized micro-particles during weighing and transfer.
Ventilation
Chemical Fume Hood
Must maintain a face velocity of 80–100 fpm to actively remove volatile dust/vapors from the breathing zone.
Procedural Methodology: Safe Weighing and Solubilization
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check has been confirmed.
Phase 1: Pre-Operational Validation
Airflow Verification: Check the fume hood monitor to ensure a face velocity of 80–100 feet per minute (fpm).
Causality: Ensures negative pressure is sufficient to capture aerosolized particles (H335 hazard) before they reach the operator's breathing zone[3].
PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and standard 4-8 mil nitrile gloves.
Causality: While nitrile is highly susceptible to permeation by liquid pyridine derivatives, it provides an adequate physical barrier against the dry solid, provided there is no solvent vehicle to facilitate dermal absorption[4].
Phase 2: Execution & Solubilization
3. Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.
Causality: Fine powders of heterocyclic compounds hold static charges, leading to sudden aerosolization and potential inhalation exposure or contamination of the analytical balance.
Solvent Addition: If dissolving the compound (e.g., in DMSO or DCM for biological assays), immediately upgrade gloves to Polyvinyl Alcohol (PVA) or use a Silver Shield® liner.
Causality: Pyridine-based structures act as aggressive penetrants. Standard nitrile gloves exhibit a breakthrough time of less than 1 minute when exposed to liquid pyridine[4]. PVA gloves resist organic solvent permeation, preventing systemic absorption.
Phase 3: Decontamination
5. Surface Decontamination: Wipe down the balance and fume hood surface with a 10% bleach solution followed by 70% ethanol.
Causality: Bleach oxidizes the electron-rich pyrazolo-pyridine ring, neutralizing its biological activity, while ethanol removes residual organic byproducts.
Emergency Spill Response & Disposal Plan
Self-Validating Check: Before initiating cleanup, verify that the spill is contained within the fume hood. If the spill is outside the hood and exceeds 50 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS).
Containment: Surround the spill with inert absorbent material (e.g., vermiculite or diatomaceous earth).
Causality: Inert absorbents prevent the spread of the chemical without initiating an exothermic reaction, which could occur if reactive chemical neutralizers are used improperly.
Collection: Gently sweep the absorbed material using a non-sparking brush and dustpan. Do NOT sweep dry powder without wetting it first.
Causality: Dry sweeping aerosolizes the irritant powder (H335). Lightly dampening the powder with water or a compatible high-boiling solvent minimizes airborne dust[3].
Disposal: Transfer the collected waste into a high-density polyethylene (HDPE) container. Label as "Hazardous Waste: Pyrazolo-pyridine derivative."
Causality: HDPE is highly resistant to chemical degradation from heterocyclic bases, ensuring the integrity of the waste container during transport to the incineration facility.
Visualizing the Safety Workflow
The following logic tree dictates the decision-making process for handling 7-Methylpyrazolo[1,5-a]pyridine based on its physical state.
Logical workflow for determining PPE and handling protocols for 7-Methylpyrazolo[1,5-a]pyridine.
References
National Center for Biotechnology Information (PubChem). Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - Safety and Hazards. Retrieved from:[Link]
Kimberly-Clark / University of Rhode Island Environmental Health and Safety. Nitrile Glove Chemical Resistance Guide. Retrieved from:[Link]
ACS Infectious Diseases. Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. Retrieved from:[Link]